1-(6-Bromopyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRRYSNZMKKYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587931 | |
| Record name | 1-(6-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219635-91-3 | |
| Record name | 1-(6-Bromo-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219635-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS number 1-(6-Bromopyridin-2-yl)piperazine identification
Structural Identification, Synthetic Protocols, and Medicinal Utility
CAS Registry Number: 219635-91-3 (Free Base) | Molecular Formula: C9H12BrN3 Molecular Weight: 242.12 g/mol IUPAC Name: 1-(6-Bromopyridin-2-yl)piperazine[1]
Part 1: Executive Summary & Chemical Identity
1-(6-Bromopyridin-2-yl)piperazine is a critical bifunctional heterocyclic building block used extensively in medicinal chemistry. It serves as a "privileged scaffold" for the development of G-protein coupled receptor (GPCR) ligands, particularly targeting serotonin (5-HT) and dopamine receptors.
Its utility stems from its orthogonal reactivity :
-
The Secondary Amine (Piperazine NH): Available for nucleophilic attack, acylation, or reductive amination.
-
The Aryl Bromide (Pyridine C-Br): A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex aryl or heteroaryl systems.
Physicochemical Profile
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere. |
| Melting Point | 68–72 °C | Varies by purity/crystallinity. |
| Solubility | DMSO, Methanol, DCM, Chloroform | Limited solubility in non-polar alkanes. |
| pKa | ~8.7 (Piperazine NH) | Estimated; typical for N-aryl piperazines. |
| Isotopic Pattern | 1:1 ratio (M : M+2) | Characteristic of mono-brominated species. |
Part 2: Synthetic Methodology
The synthesis of 1-(6-Bromopyridin-2-yl)piperazine relies on the desymmetrization of 2,6-dibromopyridine . The core challenge is controlling stoichiometry to prevent the formation of the C2-symmetric byproduct, 2,6-bis(piperazin-1-yl)pyridine.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
This is the preferred industrial and laboratory method due to the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack without transition metal catalysts.
Reagents:
-
Substrate: 2,6-Dibromopyridine (1.0 equiv)
-
Nucleophile: Piperazine (5.0 – 6.0 equiv)
-
Solvent: Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP)
-
Temperature: Reflux (80–100 °C)
Mechanism & Causality:
-
Excess Piperazine: We use a large excess (5+ equiv) for two reasons:
-
Statistical Control: It ensures the concentration of unreacted piperazine is always higher than the mono-substituted product, minimizing the probability of a second attack (bis-substitution).
-
Acid Scavenging: Piperazine acts as the base to neutralize the HBr generated during the substitution.
-
-
Regioselectivity: Since 2,6-dibromopyridine is symmetric, the first attack can occur at either bromine. The resulting product is less electrophilic than the starting material (amino group donates electron density into the ring), which kinetically disfavors the second substitution—a phenomenon known as "deactivation."
Experimental Workflow (DOT Visualization)
Figure 1: Optimized workflow for the mono-substitution of 2,6-dibromopyridine via SNAr.
Part 3: Analytical Characterization
Validation of the structure requires distinguishing the target from the starting material and the bis-substituted byproduct.
1. Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Diagnostic Signal: Look for the characteristic bromine isotope pattern.
-
Target (Mono): Doublet peaks at m/z 242 and 244 (approx equal intensity).
-
Byproduct (Bis): Single dominant peak at m/z ~326 (no bromine pattern).
-
Starting Material: Triplet pattern (1:2:1) at m/z ~237 (two bromines).[2]
-
2. Proton NMR (1H-NMR)
Solvent: DMSO-d6 or CDCl3.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.35 – 7.45 | Triplet (dd) | 1H | Pyridine H-4 | The proton para to the nitrogen is coupled to both H-3 and H-5. |
| 6.75 – 6.85 | Doublet | 1H | Pyridine H-5 | Ortho to Bromine. Deshielded relative to H-3 due to Br electronegativity. |
| 6.55 – 6.65 | Doublet | 1H | Pyridine H-3 | Ortho to Piperazine. Shielded by the electron-donating nitrogen lone pair. |
| 3.40 – 3.55 | Multiplet | 4H | Piperazine (N-CH2) | Protons adjacent to the pyridine ring (deshielded). |
| 2.80 – 2.95 | Multiplet | 4H | Piperazine (NH-CH2) | Protons adjacent to the secondary amine (more shielded). |
Self-Validating Logic: If the aromatic region shows a singlet (or highly symmetric pattern) and the integration of piperazine protons doubles relative to the aromatic ring, you have formed the bis-substituted impurity .
Part 4: Medicinal Chemistry Applications
This molecule is a "gateway intermediate" for synthesizing CNS-active agents.[3]
Pharmacophore Mapping
The 2-pyridylpiperazine moiety is a bioisostere for phenylpiperazine, a classic pharmacophore found in:
-
Buspirone: 5-HT1A partial agonist (Anxiolytic).
-
Aripiprazole: Dopamine D2 partial agonist (Antipsychotic).
Derivatization Pathways
The bromine atom allows for modular drug design.[3]
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
Part 5: Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Keep cold (2–8 °C) and dry. The secondary amine can react with atmospheric CO2 to form carbamates over long periods; store under nitrogen/argon.
References
-
BenchChem. "1-(6-Bromopyridin-2-yl)piperazine Product Data." BenchChem Chemical Database. Accessed 2024.[4][5]
-
BLD Pharm. "Safety Data Sheet and Spectral Analysis for CAS 219635-91-3." BLD Pharm Repository. Accessed 2024.[4][5]
-
National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PubMed Central. Accessed 2024.[4][5]
-
ResearchGate. "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines." ResearchGate Publication Database. Accessed 2024.[4][5]
Sources
- 1. 219635-91-3|1-(6-Bromopyridin-2-yl)piperazine|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-(6-Bromopyridin-2-yl)piperazine|Chemical Reagent [benchchem.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Operational Safety & Chemical Stewardship: 1-(6-Bromopyridin-2-yl)piperazine
Executive Summary
This guide transcends the statutory limitations of a standard Safety Data Sheet (SDS). It is designed for medicinal chemists and process engineers utilizing 1-(6-Bromopyridin-2-yl)piperazine (CAS: 219635-91-3) in high-value synthesis, particularly as a scaffold in serotonin (5-HT) receptor ligand discovery.
While officially classified as an Irritant (GHS07), the dual-reactive nature of this molecule—possessing both a nucleophilic secondary amine and an electrophilic heteroaryl halide—demands a sophisticated handling protocol to prevent degradation, cross-contamination, and cryptic exposure.
Part 1: Chemical Intelligence & Reactivity Profile
Identity Matrix
| Parameter | Technical Specification |
| Chemical Name | 1-(6-Bromopyridin-2-yl)piperazine |
| CAS Number | 219635-91-3 |
| Molecular Formula | C₉H₁₂BrN₃ |
| Molecular Weight | 242.12 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | DMSO, Methanol, DCM; sparingly soluble in water |
| pKa (Calculated) | ~8.5 (Piperazine NH), ~2.5 (Pyridine N) |
Structural Reactivity Analysis
Understanding the molecule's "personality" is the first step in safety.
-
The Piperazine "Tail" (Nucleophile): The secondary amine is highly basic and nucleophilic. It will readily react with atmospheric CO₂ (forming carbamates) and moisture.[1] Implication: Storage integrity is critical to prevent purity drift.
-
The Bromopyridine "Head" (Electrophile): The C-Br bond at the 6-position is activated by the adjacent pyridine nitrogen, making it a prime candidate for Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki). Implication: Inadvertent contact with transition metals or strong nucleophiles can trigger premature decomposition.
Part 2: Hazard Architecture & Toxicology
GHS Classification (H-Codes)
Mechanistic Toxicology
Why is this molecule hazardous?
-
Alkaline Hydrolysis: Upon contact with mucosal membranes (eyes/lungs), the basic piperazine moiety raises local pH, causing saponification of membrane lipids. This results in immediate, stinging irritation.
-
Sensitization Potential: Piperazine derivatives are known sensitizers. Repeated exposure via inhalation can lead to "piperazine asthma" or contact dermatitis due to haptenization of skin proteins.
Visualization: Exposure & Response Pathway
The following diagram maps the causality between physical properties and biological response.
Figure 1: Mechanistic pathway of toxicity. The lipophilic nature facilitates entry, while the basicity causes local tissue damage.
Part 3: The "Zero-Exposure" Handling Protocol
To ensure data trustworthiness, we employ a Self-Validating System . This means the protocol contains built-in checks that prevent the user from proceeding if safety conditions are not met.[4]
Pre-Operation Validation (The "Gatekeeper")
Before opening the vial, the researcher must verify:
-
Atmosphere: Is the relative humidity <40%? (High humidity degrades the amine).
-
Engineering: Is the Fume Hood face velocity >100 fpm?
-
PPE Layering:
-
Inner: Nitrile (4 mil) - Tactile sensitivity.
-
Outer: Nitrile (8 mil) or Neoprene - Chemical barrier.
-
Validation: Check for "ballooning" or discoloration on outer gloves before use.
-
Weighing & Solubilization Workflow
Objective: Prevent dust generation (H335 hazard).
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Static charge disperses fine powders into the breathing zone.
-
The "Wet-Transfer" Method:
-
Place the weighing boat inside the receiving vessel (if wide-mouthed).
-
Alternatively, pre-dissolve the solid in the weighing boat using the reaction solvent (e.g., DMSO/DCM) before transfer. Liquid transfer eliminates dust inhalation risk.
-
-
Decontamination: Immediately wipe the balance area with a weak acid solution (e.g., 1% acetic acid) to neutralize invisible amine residues, followed by water.
Storage Stewardship
-
Condition: Store at 2-8°C under Argon/Nitrogen.
-
Container: Amber glass (protects the C-Br bond from photolytic cleavage).
-
Self-Check: If the solid turns from off-white to dark yellow/brown, oxidation has occurred. Verify purity via LC-MS before use in sensitive couplings.
Part 4: Synthesis Context & Reaction Safety
This molecule is most frequently used in Buchwald-Hartwig Aminations . This reaction class introduces specific thermal and chemical hazards.[5]
The Coupling Hazard Matrix
-
Exotherm Risk: Pd-catalyzed couplings can be exothermic.[5] The basic nitrogen on the piperazine can act as an internal ligand, potentially altering catalyst kinetics.
-
Base Incompatibility: Strong bases (e.g., NaOtBu) used in coupling can react violently with moisture.
-
Scavenging: Post-reaction, the removal of Palladium is critical. Residual heavy metals are toxic and can interfere with biological assays.
Workflow Visualization: Safe Coupling Protocol
Figure 2: Safety logic for Buchwald-Hartwig coupling using 1-(6-Bromopyridin-2-yl)piperazine.
Part 5: Emergency Response (SOP)
In case of exposure, execute the following immediately:
-
Ocular Contact (High Priority):
-
Skin Contact:
-
Spill Cleanup:
-
Solid: Cover with wet sand or vermiculite to prevent dust. Sweep into a closed container.
-
Solution: Absorb with inert material. Neutralize surface with dilute acetic acid.
-
References
-
BLDpharm. (2023). SDS for 1-(6-Bromopyridin-2-yl)piperazine (CAS 219635-91-3). Retrieved from
-
BenchChem. (2023). Chemical Structure and Properties of 1-(6-Bromopyridin-2-yl)piperazine. Retrieved from
-
American Chemical Society (ACS). (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Retrieved from
-
Cayman Chemical. (2023). Safety Data Sheet: Piperazine Derivatives Handling. Retrieved from
-
Fisher Scientific. (2021). GHS Classification and Safety Protocols for Halogenated Pyridines. Retrieved from
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
The Bromopyridine-Piperazine Scaffold: A Technical Deep Dive into Pharmacophore Architecture
Executive Summary
The bromopyridine-piperazine moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the landscape of G-Protein Coupled Receptor (GPCR) and kinase ligand design. Its utility stems from a synergistic interplay between the conformational adaptability of the piperazine ring and the unique electronic signature of the brominated pyridine.
This guide deconstructs the scaffold not merely as a structural linker, but as a dynamic pharmacophore capable of engaging targets through high-fidelity interactions—specifically the ionic lock (via piperazine) and halogen bonding (via the bromine sigma hole).
Part 1: Structural Anatomy & Physicochemical Properties[1]
The scaffold is a bipartite system. To optimize it, one must understand the distinct contribution of each hemisphere.
The Piperazine Hemisphere (The "Anchor")
The piperazine ring is the kinetic and thermodynamic anchor of the scaffold.
-
Basicity & Ionization: With pKa values typically around 5.3 and 9.7, the distal nitrogen (
) is predominantly protonated at physiological pH (7.4). This positively charged center is critical for forming a salt bridge with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs). -
Conformational Dynamics: Unlike planar aromatic linkers, piperazine exists in a dynamic equilibrium between chair and boat conformers. This flexibility allows the molecule to minimize entropic penalties upon binding by "induced fitting" into the receptor pocket.
-
Solubility Modulation: The polar nature of the saturated diamine significantly lowers the LogP of the parent compound, counteracting the lipophilicity of the bromopyridine moiety and improving ADME profiles.
The Bromopyridine Hemisphere (The "Warhead")
The brominated pyridine is not a passive hydrophobic slab; it is an electronic scalpel.
-
Pyridine Nitrogen (
): Acts as a weak hydrogen bond acceptor. Its position relative to the bromine allows for vector-specific interactions with water networks or serine/threonine side chains. -
The Bromine Substituent: Often mistaken for a simple lipophilic bulk provider, the bromine atom serves a dual purpose:
-
Steric Occlusion: Fills hydrophobic sub-pockets.
-
Electronic Vector: Acts as a Halogen Bond (XB) donor.
-
Table 1: Physicochemical Comparison of Halogen Substituents on Pyridine
Data synthesized from standard medicinal chemistry parameters.
| Substituent | Van der Waals Radius (Å) | Lipophilicity ( | Bond Character | |
| Fluorine (-F) | 1.47 | Negligible | 0.14 | Electrostatic/H-bond Acceptor |
| Chlorine (-Cl) | 1.75 | Moderate | 0.71 | Weak XB Donor |
| Bromine (-Br) | 1.85 | High | 0.86 | Strong XB Donor |
| Iodine (-I) | 1.98 | Very High | 1.12 | Strong XB (often metabolically unstable) |
*Note: Sigma-hole magnitude depends on the electron-deficiency of the aromatic ring. The electron-poor pyridine ring enhances the bromine's sigma hole significantly compared to a phenyl ring.
Part 2: The Halogen Bond (The "Secret Weapon")
The defining feature of this scaffold is the Sigma Hole (
Mechanism of the Sigma Hole
Halogens (Cl, Br, I) attached to electron-withdrawing groups (like pyridine) exhibit an anisotropic electron density distribution.
-
The Belt: An equatorial region of negative electrostatic potential (orthogonal to the C-Br bond).
-
The Hole: A region of positive electrostatic potential on the distal tip of the atom, directly along the C-Br bond axis.
This positive "cap" allows the bromine to act as a Lewis acid, binding to Lewis bases (backbone carbonyl oxygens, histidine nitrogens) in the target protein. This interaction is strictly directional (
Visualization: The Pharmacophore Map
Caption: Pharmacophore mapping of the Bromopyridine-Piperazine scaffold. Note the directionality of the Halogen Bond (Red) versus the non-directional Ionic interaction (Green).
Part 3: Experimental Protocol - Validating the Halogen Bond
To confirm that the bromine is acting as a pharmacophore (via halogen bonding) and not just a hydrophobic blob, X-ray crystallography is the gold standard. However, standard refinement often misses XB geometry.
Objective: Co-crystallize a bromopyridin-piperazine ligand with a target protein (e.g., a kinase or GPCR surrogate) and map the sigma-hole interaction.
Protocol: High-Resolution Co-Crystallization & Density Mapping
Phase 1: Complex Formation
-
Protein Prep: Concentrate purified protein to >10 mg/mL. Ensure buffer contains minimal competing halides (avoid high NaCl; substitute with Na-Citrate or Na-Acetate if possible to prevent
from occupying the halogen-binding pocket). -
Ligand Soak: Dissolve the brominated ligand in 100% DMSO (100 mM stock). Add to protein drop to reach a final concentration of 1–5 mM (ensure <5% DMSO final).
-
Incubation: Incubate for 2–12 hours. Causality: Bromine is heavy; long soaks ensure full occupancy, which is critical for resolving the anomalous signal.
Phase 2: Data Collection Strategy
-
Wavelength Selection: Do not shoot at the standard 0.979 Å (Se-edge) blindly.
-
Bromine Edge Scan: Perform a fluorescence scan near the Bromine K-edge (13.47 keV / 0.92 Å).
-
Collection: Collect two datasets:
-
Dataset A (High Res): Standard short wavelength (e.g., 0.9–1.0 Å) for maximum structural resolution.
-
Dataset B (Anomalous): Collect at the Br-peak wavelength to maximize the anomalous signal (
).
-
Phase 3: Refinement & Validation
-
Anomalous Difference Map: Generate an anomalous difference Fourier map using Dataset B.
-
Validation Check: Look for a strong peak (>5
) at the predicted bromine position. -
Geometric Analysis: Measure the angle
(C-Br···O).-
Success Criteria: The angle should be
. If the angle is , the interaction is likely purely hydrophobic/Van der Waals, not a halogen bond.
-
Part 4: Synthetic Accessibility (Brief)
For medicinal chemists, the utility of this scaffold lies in its modularity. The Buchwald-Hartwig Amination is the primary engine for library generation.
-
Coupling Partners: Dibromopyridine + N-Boc-piperazine.
-
Regioselectivity: In 2,6-dibromopyridine, the bromine adjacent to the nitrogen is more activated for
or Pd-catalyzed coupling, allowing for sequential functionalization. -
Catalyst Choice:
with BINAP or Xantphos is standard.-
Self-Validating Step: Monitor the disappearance of the mono-bromo intermediate via LCMS to prevent bis-amination.
-
References
-
Wilcken, R., et al. (2013).[1] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]
-
Gilday, J. P., et al. (2015). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Future Medicinal Chemistry. [Link]
-
Boettcher, A., et al. (2010). "Structure-Based Design of Potent and Selective 5-HT Receptors Ligands." Journal of Medicinal Chemistry. [Link]
-
Cavallo, G., et al. (2016).[1] "The Halogen Bond."[1][2][3][4][5][6] Chemical Reviews. [Link]
-
López-Rodríguez, M. L., et al. (2002). "Design and Synthesis of New Piperazine Derivatives as 5-HT1A Receptor Agonists." Bioorganic & Medicinal Chemistry Letters. [Link][1]
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jms.ump.edu.pl [jms.ump.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Physicochemical Characterization of 1-(6-Bromopyridin-2-yl)piperazine
This guide provides an in-depth analysis of the physical state and melting point of 1-(6-Bromopyridin-2-yl)piperazine, a key intermediate in contemporary drug discovery and medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a practical framework for the experimental determination and interpretation of these fundamental properties. We will explore the causality behind experimental choices and establish a self-validating protocol for obtaining reliable data.
Introduction to 1-(6-Bromopyridin-2-yl)piperazine: A Versatile Scaffold
1-(6-Bromopyridin-2-yl)piperazine (CAS No. 219635-91-3) is a heterocyclic compound featuring a brominated pyridine ring linked to a piperazine moiety.[1] This molecular architecture makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1] The bromine atom serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, while the secondary amine of the piperazine ring is readily functionalized, allowing for the creation of diverse chemical libraries for drug screening.[1] Derivatives of this scaffold are actively investigated for their potential in neuropharmacology, particularly for modulating serotonin and dopamine pathways.[1]
Given its foundational role in synthesis, a precise understanding of its physical properties is critical for handling, reaction setup, and purification.
Physical State at Standard Conditions
At ambient temperature and pressure, 1-(6-Bromopyridin-2-yl)piperazine is a solid. This can be inferred from the storage recommendations provided by multiple chemical suppliers, who advise keeping the compound in a dry, sealed environment at refrigerated temperatures (2-8°C).[2] Such storage conditions are typical for solid organic compounds to ensure long-term stability. The physical appearance of related brominated piperazine/pyridine derivatives is often described as off-white, pale yellow, or light yellow solids.
Melting Point Analysis
A definitive, experimentally verified melting point for 1-(6-Bromopyridin-2-yl)piperazine is not consistently reported across publicly available databases and literature. While the parent compound, piperazine, is a solid with a melting point of 107-111 °C, this value is not directly transferable. This absence of data necessitates a reliable experimental protocol for its determination.
The Principle of Capillary Melting Point Determination
The most common and accessible method for determining the melting point of a crystalline solid is the capillary melting point technique. This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point range (typically <1°C). The presence of impurities will generally depress the melting point and broaden the melting range.
The procedure involves heating a small, powdered sample in a thin-walled capillary tube within a calibrated apparatus that allows for precise temperature control and simultaneous observation of the sample.
Experimental Protocol for Melting Point Determination
The following protocol outlines a robust, self-validating procedure for determining the melting point of 1-(6-Bromopyridin-2-yl)piperazine.
Materials and Equipment:
-
1-(6-Bromopyridin-2-yl)piperazine sample
-
Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70, or similar)
-
Melting point capillary tubes (open at one end)
-
Mortar and pestle or spatula for sample preparation
-
Certified melting point standards (e.g., benzophenone, 48-50°C; caffeine, 235-238°C)
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Detailed Steps:
-
Apparatus Calibration: Before analyzing the target compound, calibrate the melting point apparatus using at least two certified standards that bracket the expected melting point. This step is crucial for ensuring the trustworthiness of the final reported value.
-
Sample Preparation: Place a small amount of 1-(6-Bromopyridin-2-yl)piperazine on a clean, dry watch glass. Using a spatula or mortar and pestle, grind the solid into a fine, uniform powder. This ensures efficient and even heat transfer within the sample.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material. Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom, sealed end. The final packed sample height should be 2-3 mm.
-
Initial Heating: Place the loaded capillary tube into the heating block of the apparatus. If the approximate melting point is unknown, perform a rapid preliminary run to get a rough estimate. For a more precise measurement, heat the block rapidly to a temperature approximately 15-20°C below the anticipated melting point.
-
Slow Heating and Observation: Once the initial temperature is reached, decrease the heating rate to 1-2°C per minute. This slow ramp rate is critical for allowing the temperature of the heating block and the sample to remain in thermal equilibrium, yielding an accurate measurement.
-
Recording the Melting Range: Observe the sample closely through the magnifying lens.
-
T1: Record the temperature at which the first drop of liquid becomes visible.
-
T2: Record the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range from T1 to T2.
-
-
Repeat Measurements: To ensure precision and validate the result, allow the apparatus to cool and conduct at least two additional measurements with fresh samples. The reported ranges should be in close agreement.
-
Data Reporting: Report the final melting point as the average of the determined ranges. A narrow range (e.g., 1-2°C) is indicative of a pure compound.
Summary of Physicochemical Properties
The table below summarizes the known and inferred properties of 1-(6-Bromopyridin-2-yl)piperazine.
| Property | Value / Description | Source(s) |
| CAS Number | 219635-91-3 | [1][2] |
| Molecular Formula | C₉H₁₂BrN₃ | [2] |
| Molecular Weight | 242.12 g/mol | [1][2] |
| Physical State | Solid | Inferred from storage conditions[2] |
| Appearance | Off-white to light yellow solid | Based on related compounds |
| Melting Point | Data not consistently available in literature. Requires experimental determination. | N/A |
| Storage | Sealed in dry, 2-8°C | [2] |
Conclusion
While 1-(6-Bromopyridin-2-yl)piperazine is understood to be a solid at room temperature, a precise melting point is not readily found in the scientific literature. This guide provides the necessary scientific rationale and a detailed, trustworthy protocol for its experimental determination. By following a calibrated and methodical approach, researchers can confidently establish this critical physicochemical parameter, ensuring the accuracy and reproducibility of their subsequent synthetic work.
References
Sources
Methodological & Application
Application Note: Synthesis Protocols for 1-(6-Bromopyridin-2-yl)piperazine Derivatives
Executive Summary & Application Scope
The 1-(6-bromopyridin-2-yl)piperazine scaffold (CAS: 219635-91-3) is a critical "linchpin" intermediate in medicinal chemistry.[1][2] Its bifunctional nature—possessing a reactive secondary amine and an aryl bromide—allows for divergent synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT2A) receptors.[1][2]
This guide details two validated protocols for its synthesis from 2,6-dibromopyridine:
-
Method A (Direct Nucleophilic Displacement): A cost-effective, scalable route using excess piperazine to favor monosubstitution.[1][2]
-
Method B (Protected Linkage Strategy): A high-fidelity route using N-Boc-piperazine to eliminate bis-substitution byproducts, recommended for GMP or high-purity requirements.[1][2]
Retrosynthetic Analysis & Strategic Logic
The synthesis challenges primarily revolve around selectivity .[2] The starting material, 2,6-dibromopyridine, possesses two equivalent electrophilic sites.[1]
-
Challenge: The product (monosubstituted aminopyridine) is often more electron-rich than the starting material, potentially accelerating a second substitution to form the unwanted bis-piperazinyl byproduct.[1][2]
-
Solution: We employ statistical forcing (Method A) or steric/protective group blocking (Method B) to control this.[1]
Synthesis Workflow Diagram
Figure 1: Strategic workflow comparing direct S_NAr displacement vs. the protected stepwise route.
Protocol A: Direct Nucleophilic Aromatic Substitution (S_NAr)
Best for: Large-scale synthesis (>10g), cost-sensitive projects.[1][2] Mechanism: The electron-deficient pyridine ring facilitates nucleophilic attack by the amine.[1][2] Critical Control Point: Stoichiometry. Piperazine must be in large excess (≥4 equivalents) to act as both nucleophile and base, and to statistically prevent bis-substitution.[1]
Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 2,6-Dibromopyridine | 1.0 | Electrophile |
| Piperazine (Anhydrous) | 5.0 | Nucleophile & Base |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic Medium |
| Potassium Carbonate (K₂CO₃) | 1.5 | Auxiliary Base (Optional) |
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dibromopyridine (10.0 mmol, 2.37 g) in MeCN (50 mL).
-
Addition: Add piperazine (50.0 mmol, 4.30 g) in one portion.
-
Reaction: Heat the mixture to reflux (82 °C) for 12–16 hours.
-
Workup (The "Reverse Extraction" Trick):
-
Cool to room temperature and concentrate in vacuo to remove MeCN.[2]
-
Resuspend the residue in Dichloromethane (DCM) and wash with Water to remove the bulk of excess piperazine.[2]
-
Purification Step: Extract the organic layer with 1M HCl (3 x 30 mL).[1] The product (basic amine) moves to the aqueous phase; non-basic impurities (unreacted dibromide) stay in DCM.
-
Discard the DCM layer.[2]
-
Basify the aqueous phase to pH >12 using 6M NaOH .[2]
-
Extract the cloudy aqueous mixture with DCM (3 x 50 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.[1]
-
Protocol B: Protected Route (Buchwald-Hartwig / S_NAr)
Best for: High purity requirements, late-stage functionalization, or if Method A yields inseparable bis-products.[1][2] Logic: Using N-Boc-piperazine creates a "monofunctional" nucleophile, physically preventing polymerization.[1][2]
Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 2,6-Dibromopyridine | 1.0 | Electrophile |
| 1-Boc-Piperazine | 1.1 | Nucleophile |
| DIPEA (Hünig's Base) | 2.0 | Base |
| NMP or DMF | Solvent | High-boiling polar solvent |
Step-by-Step Procedure
-
Coupling:
-
Intermediate Isolation:
-
Deprotection:
-
Free Basing:
Mechanistic Insight: S_NAr Pathway
Understanding the mechanism aids in troubleshooting.[2] The reaction proceeds via a Meisenheimer-type complex.[1][2] The electron-withdrawing nitrogen of the pyridine ring activates the C2 and C6 positions.[2]
Figure 2: Simplified S_NAr mechanism. The stability of the Meisenheimer complex is key to the reaction rate.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-substitution (Bis-product formed) | Piperazine concentration too low. | Increase Piperazine to 5–10 equivalents.[1][2] Switch to Method B (Boc-protection).[1][2] |
| Low Conversion | Temperature too low; Solvent too non-polar.[1][2] | Increase temp to reflux. Switch solvent to DMSO or NMP (higher boiling point).[1][2] |
| Product stuck in Aqueous phase | pH not basic enough during workup. | Ensure pH > 12.[1][2] Piperazine derivatives are highly polar; use CHCl₃/iPrOH (3:[1]1) for extraction if DCM fails.[1][2] |
| Dark/Tarry Reaction Mixture | Oxidation of amine or pyridine ring.[2] | Degas solvents with N₂.[1][2] Run reaction under inert atmosphere. |
Safety & Handling
-
2,6-Dibromopyridine: Irritant.[1][2] Avoid inhalation of dust.[2]
-
Piperazine: Corrosive and a sensitizer.[1][2] Can cause "piperazine asthma" upon inhalation.[1][2] Handle in a fume hood.
-
Solvents (MeCN, DMF): Flammable and toxic.[1]
References
-
Wang, L., et al. (2014).[1][5] "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines." European Journal of Organic Chemistry.[2] Link[1]
-
Moura, R. G., et al. (2021).[1][6] "Synthesis of the piperazine subunit of Indinavir." Arkivoc. Link
-
Feenstra, R. W., et al. (2001).[1][7] "Piperazine compounds, their preparation, and methods of using them." U.S. Patent 6,214,829.[1][2][7] Link[1][7]
-
Hultquist, M. E., et al. (1952).[1] "1-(2-Pyridyl) piperazine and process of preparing same." U.S. Patent 2,606,906.[1][2] Link
Sources
- 1. Piperidine/piperazine derivatives - Patent US-9227935-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2606906A - 1-(2-pyridyl) piperazine and process of preparing same - Google Patents [patents.google.com]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.usp.br [repositorio.usp.br]
- 7. Piperazine compounds, their preparation, and methods of using them - Patent US-6214829-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination using 1-(6-Bromopyridin-2-yl)piperazine
Technical Application Note: Pd-Catalyzed C-N Cross-Coupling of 1-(6-Bromopyridin-2-yl)piperazine
Executive Summary & Strategic Analysis
1-(6-Bromopyridin-2-yl)piperazine (CAS: 219635-91-3) is a high-value "Janus" scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., Ceritinib analogs) and GPCR ligands (D2/D3/5-HT1A). Its structural duality—possessing both an electrophilic site (2-bromopyridine) and a nucleophilic site (secondary amine of piperazine)—presents a unique chemoselectivity challenge.
This guide addresses the two distinct synthetic pathways for this substrate:
-
Pathway A (Nucleophilic Mode): Coupling the piperazine NH to an external aryl halide.
-
Pathway B (Electrophilic Mode): Coupling the pyridine C-Br to an external amine.
Critical Success Factors:
-
Catalyst Selection: 2-Halopyridines are prone to inhibitory coordination with Pd(II). Fourth-generation (G4) palladacycles (e.g., RuPhos Pd G4) are required to prevent catalyst poisoning and ensure rapid turnover.
-
Chemoselectivity: In Pathway B, the free piperazine NH must be masked (e.g., Boc-protection) or protonated to prevent oligomerization (self-coupling), unless the external amine is vastly more nucleophilic.
Reaction Scope & Decision Logic
The following decision tree illustrates the optimization logic for selecting ligands and bases based on the desired transformation.
Figure 1: Strategic decision tree for optimizing reaction conditions based on the functionalization target.
Detailed Protocols
Protocol A: N-Arylation (The Molecule as Nucleophile)
Objective: Couple the piperazine moiety to a generic Aryl Halide (Ar-Cl or Ar-Br).
Rationale:RuPhos is the ligand of choice for secondary amines due to its bulk and electron-rich nature, which facilitates reductive elimination and prevents
Materials:
-
1-(6-Bromopyridin-2-yl)piperazine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%) [CAS: 1599466-85-9]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition: Add the Aryl Halide (if solid), 1-(6-Bromopyridin-2-yl)piperazine, NaOtBu, and RuPhos Pd G4.
-
Note: If using liquid Aryl Halide, add it after the solvent.
-
-
Solvation: Seal the vial with a septum cap (PTFE/Silicone). Evacuate and backfill with Nitrogen (3 cycles). Inject anhydrous THF via syringe.
-
Reaction: Heat the block to 60–80 °C for 2–12 hours.
-
Monitoring: Monitor via LCMS.[2] Look for the disappearance of the Aryl Halide. The product will show a mass of [Ar-X MW - X + Substrate MW - 1].
-
-
Workup: Cool to room temperature (RT). Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate in vacuo.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Quantitative Data Benchmark (Expected Yields):
| Aryl Halide Type | Catalyst Loading | Temp (°C) | Time (h) | Exp. Yield (%) |
| Electron-Deficient Ar-Cl | 1.0 mol% | 60 | 2 | >90% |
| Electron-Rich Ar-Br | 1.5 mol% | 80 | 6 | 80-88% |
| Sterically Hindered Ar-Cl | 2.5 mol% | 100 | 12 | 70-75% |
Protocol B: C-N Coupling at Pyridine (The Molecule as Electrophile)
Objective: Displace the Bromine on the pyridine ring with an external amine. Pre-requisite: The piperazine NH must be protected (e.g., N-Boc-1-(6-bromopyridin-2-yl)piperazine) to ensure the reaction occurs only at the bromine and not the piperazine nitrogen.
Materials:
-
N-Boc-1-(6-bromopyridin-2-yl)piperazine (1.0 equiv)
-
External Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines).
-
Base:
(2.0 equiv) or NaOtBu (1.4 equiv). -
Solvent: Toluene or 1,4-Dioxane.
Step-by-Step Procedure:
-
Catalyst Activation: While G4 precatalysts are air-stable, the active species is sensitive. Purge all solvents.
-
Mixing: Combine the Boc-protected substrate, external amine, base, and catalyst (1–3 mol%) in the reaction vessel.
-
Inerting: Seal and purge with Argon/Nitrogen.[2]
-
Heating:
-
For Primary Amines (BrettPhos): Heat to 90 °C.
-
For Secondary Amines (RuPhos): Heat to 80–100 °C.
-
Note: 2,6-disubstituted pyridines are sterically crowded. Higher temperatures are often required compared to simple phenyl bromides.
-
-
Deprotection (Optional): After isolation, treat with TFA/DCM (1:4) to reveal the free piperazine if required.
Mechanistic Insight & Troubleshooting
The following diagram outlines the catalytic cycle, highlighting the specific challenges posed by the pyridine nitrogen.
Figure 2: Catalytic cycle showing the risk of pyridine coordination (Off-Cycle) and how bulky ligands (RuPhos/BrettPhos) mitigate this.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridine N | Switch to G4 precatalysts; Increase Temp to >80°C to promote ligand dissociation. |
| Hydrodehalogenation (Ar-Br | Switch solvent to Toluene ; Avoid alcoholic solvents; Ensure anhydrous conditions. | |
| Dimerization | Unprotected NH reacting | Ensure N-Boc protection of the starting material if using Pathway B. |
| Blue/Green Reaction Color | Oxidation of amine/Pd | Oxygen leak. Check septa and gas lines. Repeat with rigorous degassing. |
References
-
BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Contextual grounding for RuPhos/BrettPhos utility).
-
Sigma-Aldrich. RuPhos Pd G4 Product Information & Protocols. Retrieved from
-
National Institutes of Health (NIH). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds. Retrieved from
-
Chemical Science. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from
Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(6-Bromopyridin-2-yl)piperazine and palladium catalysts before handling.
Sources
Application Notes & Protocols: Optimizing Suzuki-Miyaura Coupling for 6-Bromopyridine Derivatives
Introduction: The Challenge and Opportunity of 6-Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among its isomers, those functionalized at the 6-position are critical building blocks for a vast array of bioactive molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the essential C(sp²)–C(sp²) bonds required for these targets.[1][2]
However, the coupling of 6-bromopyridine derivatives is not without its challenges. The electron-deficient nature of the pyridine ring, while activating the C-Br bond towards oxidative addition, also introduces a significant hurdle: the Lewis basicity of the pyridine nitrogen. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which ultimately results in sluggish reactions and diminished yields.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully navigating the intricacies of Suzuki-Miyaura couplings involving 6-bromopyridine substrates. We will delve into the mechanistic underpinnings of the reaction, explore the causal relationships behind optimal component selection, and provide detailed, field-proven protocols and troubleshooting strategies.
Mechanistic Core: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][6]
Caption: A standard step-by-step laboratory workflow.
Detailed Step-by-Step Protocol (Condition A)
This protocol is a self-validating system designed for a 1.0 mmol scale reaction.
-
Reagent Preparation :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 6-bromopyridine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
-
Inerting the System :
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle a total of three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition :
-
Prepare a 5:1 mixture of 1,4-dioxane and water (e.g., 5 mL dioxane, 1 mL water). Degas this solvent mixture by bubbling argon through it for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask.
-
-
Catalyst Addition :
-
In a separate small vial, weigh out Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Briefly remove the septum from the reaction flask and quickly add the catalyst/ligand mixture. Immediately reseal the flask and purge with inert gas for another 1-2 minutes.
-
-
Reaction Execution :
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously for 8-24 hours.
-
-
Monitoring :
-
Periodically (e.g., every 4 hours), take a small aliquot from the reaction mixture via syringe, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to monitor the consumption of the starting material.
-
-
Work-up :
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with water (10 mL) and ethyl acetate (15 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification :
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and resolving common problems.
| Problem Observed | Possible Cause(s) | Suggested Solutions & Rationale |
| Low or No Conversion | 1. Catalyst Inactivity | Ensure the reaction is thoroughly degassed; oxygen can deactivate the Pd(0) catalyst. [7]Use fresh, high-quality catalyst and ligands. |
| 2. Ineffective Ligand | For 6-bromopyridines, a bulky, electron-rich ligand is essential. Switch from PPh₃ to SPhos, XPhos, or a similar ligand. [3][4] | |
| 3. Insufficient Temperature | The oxidative addition step is often the rate-determining step and requires thermal energy. Increase the temperature in 10 °C increments (e.g., from 90 °C to 110 °C). [3] | |
| Protodeboronation (Boronic acid is consumed, but product is the H-analogue of the starting boronic acid) | 1. Unstable Boronic Acid | Some heteroaryl or electron-rich boronic acids are prone to hydrolysis. [3][7] |
| 2. Reaction Conditions Too Harsh | Switch to a more stable boron source like a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K). [3]Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or lower the reaction temperature. | |
| Homocoupling (Dimer of boronic acid or bromopyridine observed) | 1. Oxygen Contamination | Oxygen can promote the oxidative homocoupling of the boronic acid. [3][7]Ensure the inerting process (vacuum/backfill cycles) and use of degassed solvents is meticulous. |
| Formation of Phenyl Byproduct (When using PPh₃) | 1. Ligand Scrambling/Degradation | Phenyl groups from triphenylphosphine can sometimes transfer to the palladium center and couple. [8] |
| Switch to an alkylphosphine ligand (e.g., SPhos, which has cyclohexyl and biphenyl groups) that cannot transfer a simple phenyl group. |
References
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Google.
- Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine - Benchchem. (n.d.). BenchChem.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). DOI.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.
- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Reddit.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. (n.d.). J-Stage.
- Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions - Benchchem. (n.d.). BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates - Benchchem. (n.d.). BenchChem.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem. (n.d.). BenchChem.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.). National Institutes of Health.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). Chemical.AI.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
- The Suzuki Reaction - Chem 115 Myers. (n.d.).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 1-(6-Bromopyridin-2-yl)piperazine
Introduction: The Strategic Importance of the 2-(Piperazin-1-yl)pyridine Scaffold
The 2-(piperazin-1-yl)pyridine moiety is a privileged scaffold in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active agents.[1][2] Its unique structural and physicochemical properties, including the basic nitrogen of the piperazine ring which can be protonated at physiological pH, enhance aqueous solubility and allow for crucial interactions with biological targets.[3] This scaffold is a cornerstone in the design of therapeutics targeting the central nervous system (CNS), kinase inhibitors for oncology, and various other therapeutic areas.[4][5]
1-(6-Bromopyridin-2-yl)piperazine, in particular, serves as a highly versatile and valuable building block for drug discovery and development.[1] The presence of a bromine atom at the 6-position of the pyridine ring provides a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][6] This allows for the systematic and efficient diversification of the core structure, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of lead compounds.
This comprehensive guide provides an in-depth exploration of the applications and practical protocols for leveraging 1-(6-Bromopyridin-2-yl)piperazine in nucleophilic aromatic substitution reactions, tailored for researchers, scientists, and drug development professionals.
Mechanistic Insights: Nucleophilic Aromatic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism.[7] For SNAr to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of electron-withdrawing groups. In the case of 1-(6-Bromopyridin-2-yl)piperazine, the pyridine nitrogen atom acts as an intrinsic electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C2 and C6).
The mechanism involves the initial attack of a nucleophile on the carbon atom bearing the bromine leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The final step is the elimination of the bromide ion, which restores the aromaticity of the ring and yields the substituted product.
Applications in Drug Discovery and Medicinal Chemistry
The 1-(6-bromopyridin-2-yl)piperazine scaffold is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups, leading to the development of potent and selective therapeutic agents.
-
Kinase Inhibitors: Several cyclin-dependent kinase (CDK) inhibitors, such as Palbociclib and Ribociclib, which are used in cancer therapy, feature a substituted pyridinylpiperazine core.[5] The piperazine moiety often extends into the solvent-exposed region of the ATP-binding pocket, while the substituted pyridine ring engages in key interactions with the hinge region of the kinase.
-
Dopamine and Serotonin Receptor Modulators: Derivatives of pyridinylpiperazine are extensively explored for their activity on dopamine (D2, D3) and serotonin (5-HT1A) receptors, which are important targets for antipsychotic, antidepressant, and anxiolytic drugs.[1][8]
-
Urease Inhibitors: The pyridylpiperazine scaffold has been utilized in the development of potent urease inhibitors, which are of interest for treating infections caused by urease-producing bacteria like Helicobacter pylori.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the starting material and its subsequent nucleophilic aromatic substitution with various nucleophiles.
Protocol 1: Synthesis of 1-(6-Bromopyridin-2-yl)piperazine
This protocol is adapted from the synthesis of analogous pyridinylpiperazines.
Materials:
-
2,6-Dibromopyridine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dibromopyridine (1.0 eq) in DMF, add piperazine (2.0 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(6-bromopyridin-2-yl)piperazine.
Characterization Data (Hydrochloride Salt):
-
¹H NMR (DMSO-d₆): Chemical shifts (δ) will be observed for the pyridine and piperazine protons.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the carbon atoms of the pyridine and piperazine rings will be present.[10]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass will be observed.
Protocol 2: SNAr with O-Nucleophiles (Phenols)
Materials:
-
1-(6-Bromopyridin-2-yl)piperazine
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Palladium(II) acetate (Pd(OAc)₂) (for challenging substrates)
-
A suitable phosphine ligand (e.g., Xantphos) (for challenging substrates)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-(6-bromopyridin-2-yl)piperazine (1.0 eq), the substituted phenol (1.2 eq), and cesium carbonate (2.0 eq).[11]
-
Add anhydrous THF or dioxane.
-
For less reactive phenols, a palladium catalyst and ligand may be required (e.g., Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%)).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: SNAr with S-Nucleophiles (Thiols)
This reaction often proceeds under milder, catalyst-free conditions.[2][12]
Materials:
-
1-(6-Bromopyridin-2-yl)piperazine
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous DMF or DMSO
Procedure:
-
In a reaction vessel, dissolve 1-(6-bromopyridin-2-yl)piperazine (1.0 eq) and the thiol (1.2 eq) in anhydrous DMF or DMSO.[12]
-
Add potassium carbonate (2.0 eq).
-
Heat the mixture to 60-80 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination with N-Nucleophiles (Amines)
This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds.[6][13]
Materials:
-
1-(6-Bromopyridin-2-yl)piperazine
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or another suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 1-(6-bromopyridin-2-yl)piperazine (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2-5 mol%), and BINAP (4-10 mol%).[13]
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash with brine, dry over anhydrous magnesium or sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or flash column chromatography.
Data Presentation: Summary of Reaction Conditions
| Nucleophile Type | Typical Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| O-Nucleophile | Phenols | Pd(OAc)₂/Xantphos (optional) | Cs₂CO₃ | THF/Dioxane | 100-120 | Moderate to Good |
| S-Nucleophile | Thiols | None | K₂CO₃ | DMF/DMSO | 60-80 | Good to Excellent |
| N-Nucleophile | Amines | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80-110 | Good to Excellent |
Experimental Workflow Visualization
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Dove Medical Press. Supplementary Material. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. ChemRxiv. Retrieved from [Link]
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-948. Retrieved from [Link]
-
Kwan, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3536–3546. Retrieved from [Link]
-
Parks, T. B., et al. (2023). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 555, 121586. Retrieved from [Link]
-
Fang, C., et al. (2024). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society. Retrieved from [Link]
-
Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7111. Retrieved from [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link]
-
Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. Retrieved from [Link]
-
Posch, V. M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. Retrieved from [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
Pangedan, T. R., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]
-
Kalpna, R., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease models. European Journal of Medicinal Chemistry, 92, 164-173. Retrieved from [Link]
-
Bojja, S., et al. (2009). Reaction of 2-Bromopyridine with Thiophenol a. ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
-
Dissertation. Synthesis of 2-amino-6-bromopyridine. Retrieved from [Link]
-
Královičová, Z., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2023(2), M1623. Retrieved from [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Medicinal Chemistry, 15(4), 1105-1120. Retrieved from [Link]
-
Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 893356. Retrieved from [Link]
Sources
- 1. 1-(6-Bromopyridin-2-yl)piperazine|Chemical Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. osti.gov [osti.gov]
- 8. thieme-connect.com [thieme-connect.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
Protecting group strategies for piperazine nitrogen in synthesis
Application Note: Strategic Protection of Piperazine Nitrogen in Medicinal Chemistry
Abstract & Strategic Overview
The piperazine scaffold is a "privileged structure" in drug discovery, present in blockbusters like Imatinib (Gleevec) and Sildenafil (Viagra). Its utility stems from its ability to modulate pharmacokinetic properties (solubility, lipophilicity) and act as a rigid linker. However, the presence of two nucleophilic nitrogen atoms (
This guide details robust protocols for the regioselective mono-protection and orthogonal manipulation of piperazine. Success in these workflows relies on exploiting the significant
Key Physicochemical Driver:
- (Monoprotonated): ~9.8
- (Diprotonated): ~5.6
-
Implication: At pH ~5.0, piperazine exists primarily as the mono-ammonium salt, rendering one nitrogen nucleophilic and the other electrophilically inert.
Decision Matrix: Selecting the Right Group
Before beginning synthesis, select the protecting group (PG) based on the required cleavage conditions.
Figure 1: Decision matrix for selecting piperazine protecting groups based on downstream cleavage requirements.
Protocol A: Regioselective Mono-Boc Protection
Challenge: Reacting piperazine with one equivalent of di-tert-butyl dicarbonate (
Materials
-
Piperazine (anhydrous)
-
Di-tert-butyl dicarbonate (
) -
Dichloromethane (DCM)[1]
-
Methanol (MeOH)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve Piperazine (3.0 - 4.0 equivalents) in DCM (0.2 M concentration relative to piperazine).
-
Expert Note: If piperazine solubility is poor in pure DCM, add a small amount of MeOH (up to 10% v/v).
-
-
Addition: Dissolve
(1.0 equivalent) in a separate volume of DCM. Add this solution dropwise to the stirring piperazine solution over 30–60 minutes at 0°C. -
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup (Critical Step):
-
Filter off any solid precipitate (often bis-Boc byproduct or piperazine salts).[1]
-
Wash the organic filtrate with Water (3x) .
-
Why? Free piperazine is highly soluble in water. Mono-Boc piperazine is lipophilic and stays in DCM.
-
Wash with Brine (1x), dry over
, and concentrate in vacuo.
-
-
Validation:
-
Yield: Typically 85–95%.
-
TLC: Ninhydrin stain. Mono-Boc will show a distinct spot; free piperazine stays at the baseline.
-
Protocol B: Orthogonal Protection ( -Boc- -Cbz)
Scenario: You need to functionalize both ends of the piperazine with different groups sequentially. Strategy: Install Boc (acid labile) first, then Cbz (hydrogenolysis labile).
Step-by-Step Procedure
-
Starting Material: Begin with
-Boc-piperazine (from Protocol A). -
Acylation: Dissolve
-Boc-piperazine (1.0 eq) and DIPEA (1.2 eq) in DCM at 0°C. -
Addition: Add Benzyl chloroformate (Cbz-Cl) (1.05 eq) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Quench with dilute HCl (1M) to remove excess amine base. Wash with
and Brine.[1][5] -
Result:
-Boc- -Cbz-piperazine.
Selective Deprotection Pathways
-
Path A (Remove Cbz): Dissolve in MeOH, add 10% Pd/C (10 wt%), stir under
balloon (1 atm) for 2–4 hours. Filter through Celite.-
Product:
-Boc-piperazine (Free amine at N4).
-
-
Path B (Remove Boc): Dissolve in DCM, add TFA (20% v/v). Stir 1 hour.
-
Product:
-Cbz-piperazine (Free amine at N1).
-
Protocol C: The Trifluoroacetyl (TFAc) Alternative
When to use: When you need a group that is stable to acid (like Boc removal conditions) but can be removed under mild basic conditions (unlike Benzyl which requires hydrogenation).
-
Protection: React piperazine with Ethyl trifluoroacetate (EtTFA) in MeOH.
-
Note: This reaction is highly selective for mono-protection if 1.0 eq is used, as the electron-withdrawing
group reduces the nucleophilicity of the second nitrogen significantly via inductive effects.
-
-
Deprotection: Treat with
in MeOH/Water or aqueous Ammonia.
Comparative Data: Protecting Group Stability
| Protecting Group | Formation Reagent | Cleavage Condition | Stability: Acid | Stability: Base | Stability: Reduction |
| Boc | TFA or HCl | Low | High | High | |
| Cbz (Z) | Cbz-Cl | Moderate | High | Low | |
| Fmoc | Fmoc-Cl / Fmoc-OSu | Piperidine (20%) | High | Low | Moderate |
| Benzyl (Bn) | Bn-Br / Bn-Cl | High | High | Low | |
| Trifluoroacetyl | TFAA / EtTFA | High | Low | High |
Visual Workflow: Mono-Protection Logic
Figure 2: Workflow for achieving high-yield mono-protection via stoichiometric control.
Expert Troubleshooting & "Gotchas"
-
The "Fmoc Trap":
-
Issue: You synthesized Fmoc-piperazine, but upon concentration, it degraded.
-
Cause: Piperazine is a secondary amine base. If you have free piperazine in the mixture, it will deprotect the Fmoc group of your product (Auto-cleavage).
-
Fix: Avoid Fmoc on the piperazine ring itself unless the molecule is bound to a resin or the other nitrogen is permanently blocked as a salt.
-
-
TFA Salts:
-
Issue: After Boc deprotection with TFA, the piperazine is a TFA salt. This can interfere with subsequent couplings (e.g., EDC/NHS).
-
Fix: Free-base the amine by passing it through a basic ion-exchange resin (e.g., Amberlyst A-21) or washing with saturated
in a DCM extraction.
-
-
Regioselectivity Failure:
-
Issue: Getting too much bis-protected product.
-
Fix: Your addition rate of the protecting group was too fast, creating localized high concentrations. Use a syringe pump or dilute the reagent further.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Jacobsen, Ø., et al. (2009). "Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine Building Blocks." The Journal of Organic Chemistry, 74(8), 3299–3302.
- Ananthan, S., et al. (2014). "Piperazine-Based Drug Discovery: Strategies for Regioselective Functionalization." Journal of Medicinal Chemistry. (General reference for scaffold utility).
-
BenchChem Protocols. (2025). "Application Notes for Deprotection of Boc Group from N-Boc-piperazine."
Sources
Application Notes and Protocols for the Functionalization of 1-(6-Bromopyridin-2-yl)piperazine
Introduction: The Strategic Importance of the 2,6-Disubstituted Pyridine-Piperazine Scaffold
The 1-(6-Bromopyridin-2-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry. The pyridine ring, an electron-deficient heterocycle, serves as a versatile anchor for molecular recognition, while the piperazine moiety is prized for its ability to improve pharmacokinetic properties, such as aqueous solubility and bioavailability.[1] This combination is a privileged structural motif found in a multitude of biologically active agents targeting a wide array of diseases.[2][3][4] The 2,6-disubstitution pattern allows for the precise vectorial projection of functional groups into three-dimensional space, enabling tailored interactions with biological targets.
The bromine atom at the 6-position of 1-(6-Bromopyridin-2-yl)piperazine is a synthetic linchpin, a highly reactive handle for introducing molecular diversity through a variety of robust chemical transformations.[5][6] This guide provides an in-depth exploration of the principal strategies for the functionalization of this key intermediate, with a focus on the underlying mechanistic principles, practical experimental protocols, and field-proven insights to empower researchers in drug discovery and development.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on the pyridine ring.[7][8] The choice of reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—is dictated by the specific bond construction required.
A critical consideration for this specific substrate is the presence of the 2-piperazinyl group. The nitrogen atoms in piperazine can coordinate to the palladium center, potentially sequestering the active catalyst and impeding the catalytic cycle. Therefore, the selection of appropriate ligands is paramount. Bulky, electron-rich phosphine ligands are often essential to stabilize the palladium catalyst, promote the desired reaction pathway, and prevent the formation of inactive palladium complexes.[9]
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl or heteroaryl-aryl structures by coupling an organohalide with an organoboron compound.[10][11][12] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.
Reaction Principle and Mechanistic Considerations
The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
Oxidative Addition: A low-valent Pd(0) catalyst inserts into the C-Br bond of 1-(6-Bromopyridin-2-yl)piperazine to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron species, forming a more nucleophilic boronate complex that facilitates this step.[12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling 1-(6-Bromopyridin-2-yl)piperazine with a generic arylboronic acid.
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| 1-(6-Bromopyridin-2-yl)piperazine | 242.12 | 1.0 | 1.0 | 242 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |
| K₂CO₃ (aq. 2M) | 138.21 | 3.0 | 3.0 | 1.5 mL |
| 1,4-Dioxane | 88.11 | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(6-Bromopyridin-2-yl)piperazine (242 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add 1,4-dioxane (5 mL) followed by the 2M aqueous solution of K₂CO₃ (1.5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.[10][13]
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction that has revolutionized the synthesis of arylamines.[14][15] It is particularly valuable for installing primary or secondary amines at the 6-position of the pyridine ring, a common step in building complex drug candidates.[16][17]
Reaction Principle and Mechanistic Considerations
The mechanism is analogous to the Suzuki coupling but involves an amine nucleophile.[14]
-
Oxidative Addition: Pd(0) adds to the C-Br bond.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
For volatile amines like methylamine or dimethylamine, reactions may need to be conducted in sealed tubes to prevent the escape of the reagent and ensure a sufficient concentration in the reaction mixture.[9][18]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 1-(6-Bromopyridin-2-yl)piperazine.
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| 1-(6-Bromopyridin-2-yl)piperazine | 242.12 | 1.0 | 1.0 | 242 mg |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 | 105 µL |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18 mg |
| XPhos | 476.63 | 0.08 | 0.08 | 38 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene (anhydrous) | 92.14 | - | - | 5 mL |
Procedure:
-
In a glovebox or under a strict inert atmosphere, add NaOt-Bu (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol) to a dry Schlenk flask.
-
Add 1-(6-Bromopyridin-2-yl)piperazine (242 mg, 1.0 mmol).
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via silica gel chromatography.[15][17][19]
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[20][21] This reaction is indispensable for creating rigid, linear linkers in molecules or for accessing alkynyl-substituted heterocycles that can serve as precursors for further transformations.
Reaction Principle and Mechanistic Considerations
The Sonogashira coupling uniquely employs a dual catalytic system of palladium and copper(I).[21]
-
Palladium Cycle: Similar to other cross-couplings, this cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by reductive elimination.
-
Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., Et₃N, DIPEA) to form a copper(I) acetylide. This species is the active nucleophile.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) salt and preparing the palladium complex for reductive elimination.
Sources
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- 2. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 6. nbinno.com [nbinno.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. benchchem.com [benchchem.com]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Microwave-assisted synthesis involving 1-(6-Bromopyridin-2-yl)piperazine
Application Note: Optimized Microwave-Assisted Synthesis of 1-(6-Bromopyridin-2-yl)piperazine: A Scaffold for CNS Drug Discovery
Introduction & Executive Summary
The 2,6-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in serotonergic ligands (5-HT receptor agonists/antagonists), kinase inhibitors, and neuroprotective agents. Specifically, 1-(6-bromopyridin-2-yl)piperazine represents a high-value intermediate.[1] The piperazine moiety improves solubility and bioavailability, while the remaining bromine atom provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Traditional thermal synthesis of this compound via Nucleophilic Aromatic Substitution (
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 30 minutes while maximizing selectivity for the mono-substituted product. By leveraging the specific heating mechanisms of microwave irradiation, researchers can achieve kinetic control over the reaction, suppressing the formation of the unwanted 2,6-bis(piperazin-1-yl)pyridine.
Mechanistic Insight: Controlling Selectivity
To synthesize 1-(6-bromopyridin-2-yl)piperazine, one must react 2,6-dibromopyridine with piperazine. The reaction follows an
The Selectivity Challenge: Since the starting material (2,6-dibromopyridine) has two identical leaving groups, the primary challenge is stopping the reaction after the first substitution.
-
Mono-substitution (Target): Reaction at one bromine site.
-
Bis-substitution (Impurity): The product, 1-(6-bromopyridin-2-yl)piperazine, is actually more nucleophilic than the starting piperazine due to the electron-donating nature of the newly attached amine, making the second bromine more susceptible to attack in some electronic environments. However, sterics at the ortho-position usually retard the second attack.
The Microwave Solution: Microwave irradiation provides rapid, volumetric heating. This allows the reaction to reach the activation energy for the first substitution almost instantly. By strictly controlling the time and temperature (kinetic control) and using a high molar excess of piperazine (statistical control), the mono-product is favored.
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the critical divergence between the target mono-product and the bis-impurity.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 1-(6-Bromopyridin-2-yl)piperazine
Objective: Selective mono-amination of 2,6-dibromopyridine.
Reagents & Equipment:
-
Substrate: 2,6-Dibromopyridine (1.0 equiv, e.g., 237 mg, 1 mmol)
-
Nucleophile/Base: Piperazine (5.0 equiv, 430 mg, 5 mmol)
-
Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP). Note: EtOH is greener and simplifies workup; NMP is better for larger scales or stubborn substrates.
-
Vessel: 10 mL Microwave-transparent crimp-sealed vial.
-
Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve 2,6-dibromopyridine (1 mmol) in 3 mL of Ethanol.
-
Addition: Add Piperazine (5 mmol) directly to the vial. A magnetic stir bar is essential.
-
Expert Tip: The large excess (5 equiv) acts as both the reactant and the base to neutralize the HBr generated. It also statistically favors the mono-product.
-
-
Irradiation: Seal the vial and irradiate using the following parameters:
-
Temperature: 150 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup (The Self-Validating Step):
-
Evaporate the Ethanol under reduced pressure.
-
Dissolve the residue in Dichloromethane (DCM) and wash with Water (2 x 10 mL) to remove the excess unreacted piperazine (which is highly water-soluble).
-
Validation: The organic layer now contains the product and trace dibromopyridine.
-
Acid-Base Purification (Optional but Recommended): Extract the DCM layer with 1M HCl. The product (containing a basic piperazine nitrogen) will move to the aqueous phase; unreacted 2,6-dibromopyridine stays in the DCM. Discard DCM. Basify the aqueous layer (pH > 10) with NaOH and extract back into DCM. This ensures high purity without column chromatography.
-
-
Isolation: Dry the final organic layer over
, filter, and concentrate.-
Expected Yield: 85–92%[2]
-
Appearance: Off-white to pale yellow solid.
-
Data Summary Table
| Parameter | Traditional Thermal | Microwave Protocol | Benefit |
| Temperature | 110°C (Reflux Toluene) | 150°C | Faster kinetics |
| Time | 18–24 Hours | 15 Minutes | High throughput |
| Stoichiometry | 1:3 | 1:5 | Improved Selectivity |
| Yield | 60–70% | >85% | Efficiency |
Protocol B: Downstream Application (Suzuki-Miyaura Coupling)
Objective: Functionalizing the scaffold to create a bi-aryl CNS ligand.
Reaction: 1-(6-Bromopyridin-2-yl)piperazine + Phenylboronic Acid
Methodology:
-
Loading: In a microwave vial, combine the product from Protocol A (1.0 equiv), Phenylboronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add
(5 mol%). -
Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 3 mL).
-
Irradiation: Heat at 120 °C for 10 minutes in the microwave.
-
Workup: Dilute with Ethyl Acetate, wash with water/brine, dry, and concentrate. Purify via flash chromatography (MeOH/DCM).
Troubleshooting & Optimization Logic
The following decision tree helps resolve common issues encountered during synthesis.
Figure 2: Decision matrix for optimizing reaction conditions based on LC-MS data.
References
-
National Institutes of Health (NIH). (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]
-
Sciforum. (2019). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor.[3][4] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines.[1][3][4][5][6][7][8][9] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sciforum.net [sciforum.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Palladium Catalysis Technical Support: Debromination Mitigation Center
Status: Operational Ticket ID: PD-DEBROM-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Diagnostic Triage: Is it Debromination?
Before altering reaction parameters, confirm the side reaction is indeed hydrodehalogenation (debromination).
Q: How do I distinguish debromination from other side reactions? A: Analyze your LC-MS or GC-MS data.
-
Debromination (Hydrodehalogenation): You will observe a mass peak corresponding to
. For example, if your starting aryl bromide has a molecular weight of 200 (approx), the byproduct will appear at ~122 (loss of ~79/81 for Br, gain of 1 for H). -
Homocoupling: You will see a dimer
with a mass of . -
Protodeboronation (Suzuki specific): The boronic acid loses
and is replaced by H. This looks identical to debromination of the coupling partner if you are not careful. Crucial Check: Run a control experiment with only the aryl bromide and catalyst (no boronic acid) to see if the aryl bromide is reducing.
Mechanistic Root Cause Analysis
To stop debromination, you must understand that it is a kinetic competition between the desired Transmetallation and the undesired
The "Cycle of Doom": Pathway Visualization
The following diagram illustrates where the catalytic cycle fractures.[1] The critical failure point is usually after Oxidative Addition, where a hydride source (solvent, base, or ligand) intercepts the Pd(II) intermediate.
Caption: The kinetic competition between the desired Transmetallation pathway (Green) and the Debromination trap (Red/Yellow). Note that slow transmetallation increases the residence time of the Pd(II) intermediate, increasing the probability of hydride capture.
Troubleshooting Matrix & Optimization
Scenario A: Suzuki-Miyaura Coupling
Common Issue: Alcohol solvents (Isopropanol, Ethanol) acting as hydride donors via
| Parameter | Current State (High Debromination) | Optimized State (Mitigation) | Technical Rationale |
| Solvent | Isopropanol, Ethanol, DMF (wet) | Toluene, 1,4-Dioxane, THF | Secondary alcohols readily undergo |
| Base | NaOEt, NaOiPr (Alkoxides) | Alkoxide bases with | |
| Catalyst | Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) accelerate reductive elimination, outcompeting the side reaction [2]. | ||
| Water | None (Strictly Anhydrous) | Trace Water (for inorganic bases) | While water can be a proton source, inorganic bases ( |
Scenario B: Buchwald-Hartwig Amination
Common Issue: The amine substrate itself or the base acts as the reducing agent.
| Parameter | Current State (High Debromination) | Optimized State (Mitigation) | Technical Rationale |
| Ligand | BrettPhos, RuPhos | Bulky, electron-rich ligands facilitate rapid reductive elimination of the C-N bond, leaving less time for the Pd-H species to form [3]. | |
| Base | NaOtBu | If using NaOtBu, ensure it is sublimation-grade. Impurities (NaOH) can promote hydrolysis. Switching to weak bases ( | |
| Temp | >100°C | 60-80°C | High temperatures increase the rate of |
Advanced Protocols
Protocol: The "Zero-Hydride" Suzuki Method
Use this protocol for electron-deficient aryl halides (e.g., pyridines) which are highly prone to reduction.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Base:
(3.0 equiv) - Grind to fine powder immediately before use. -
Catalyst:
(3-5 mol%) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Vessel Prep: Bake out a reaction vial/flask under vacuum to remove adsorbed moisture. Backfill with Argon/Nitrogen.
-
Solids Addition: Add Aryl Bromide, Boronic Acid, Base, and Catalyst to the vial.
-
Degassing (Critical): Cap the vial. Evacuate and backfill with Argon 3 times. Oxygen promotes ligand oxidation, leading to "naked" palladium which is highly active for dehalogenation.
-
Solvent Addition: Syringe in anhydrous 1,4-Dioxane.
-
Water Spike (Optional but recommended): Add exactly 2-5 equivalents of degassed DI water per equivalent of substrate. This activates the phosphate base without creating a bulk aqueous phase.
-
Reaction: Heat to 80°C. Monitor by LC-MS at 1 hour.
Why this works:
- : The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination [4].
-
Dioxane: Aprotic, non-coordinating.
- : A mild base that does not donate hydrides.
Frequently Asked Questions (FAQs)
Q: I switched to Toluene, but I still see 10% debromination. Why? A: Check your reactants.
-
Formates: Are you using a formate source? These are direct hydride donors.
-
Amine impurities: If your starting material contains an amine, it might be coordinating and undergoing
-elimination. -
Trace Pd(0) instability: Try adding a scavenger or switching to a precatalyst (like XPhos Pd G4) that generates the active species only upon heating, preventing decomposition pathways during setup.
Q: Does the choice of Boronic Acid matter? A: Yes. Electron-poor boronic acids transmetallate slowly. Slow transmetallation = longer Pd(II) lifetime = higher chance of debromination.
-
Fix: Use a Boronic Ester (Pinacol ester) or add a promoter like
(expensive but effective) to accelerate transmetallation.
Q: Why are my pyridine substrates reducing so much? A: Pyridines are electron-deficient. This makes the Oxidative Addition step very fast, but the Transmetallation step difficult (the Pd-center is less electron-rich).
-
Fix: You need a very electron-rich ligand (like
or SPhos) to push electron density onto the Palladium and facilitate the transmetallation step.
References
-
BenchChem Technical Support. Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (2025).[2][3][4][5][6][7] Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Ligand Effects.Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3][7][8] Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide and Side Reactions.Link
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for 1-(6-Bromopyridin-2-yl)piperazine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing catalyst loading in the coupling of 1-(6-bromopyridin-2-yl)piperazine with various partners. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental design and accelerate your research.
Introduction: The Critical Role of Catalyst Loading
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical industry for constructing C-N bonds.[1][2] The efficiency and cost-effectiveness of these reactions are highly dependent on catalyst loading.[1] While higher catalyst loading might seem like a straightforward solution to drive a reaction to completion, it can lead to increased costs, downstream purification challenges for removing residual palladium, and potentially an increase in side product formation.[3][4] Conversely, excessively low catalyst loading can result in sluggish or incomplete reactions.[5] This guide will help you navigate the nuances of optimizing this critical parameter for your specific application.
Troubleshooting Guide: Common Issues and Solutions
Guide 1: Low or No Product Yield
Low or non-existent yield is a frequent challenge. A systematic approach to troubleshooting is essential to pinpoint the root cause.[5]
Question: My coupling reaction with 1-(6-bromopyridin-2-yl)piperazine is resulting in low to no yield. What are the likely causes and how can I address them?
Answer: This issue often stems from problems with the catalyst system, reaction conditions, or the integrity of your starting materials.
Initial Checks and Deeper Dives:
-
Reagent Purity: The purity of all components—your bromopyridine substrate, the piperazine coupling partner, the catalyst, ligand, and base—is paramount.[5] Impurities can act as catalyst poisons.[6] Amines, in particular, are susceptible to degradation and should be purified if necessary.[7]
-
Catalyst and Ligand Integrity:
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are critical.[9] For the coupling of a secondary amine like piperazine with a 2-bromopyridine, bulky, electron-rich ligands are generally preferred to promote the reductive elimination step and stabilize the catalyst.[10]
-
Reaction Conditions:
-
Inert Atmosphere: Palladium-catalyzed reactions must be conducted under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[5] Ensure your solvents are anhydrous and properly degassed.
-
Temperature: While many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[8]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, if your substrates contain base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher temperatures.[8]
-
Troubleshooting Workflow: Low Yield
Caption: A workflow for high-throughput catalyst loading optimization.
References
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Díaz, D. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Leadbeater, N. E., & Williams, V. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- MilliporeSigma. Cross-Coupling Reactions Guide.
- Leadbeater, N. E., & Williams, V. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
- Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Wikipedia. (2023).
- Lira, R., et al. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
- BenchChem. (2025).
- BenchChem. (2025).
- Chemspeed Technologies. (n.d.).
- MilliporeSigma. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit.
- Chemistry LibreTexts. (2023).
- Reddit. (2018).
- Wang, X., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
- Plouffe, B., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube.
- BenchChem. (2025).
- Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- BenchChem. (2025).
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
- MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- ChemRxiv. (n.d.).
- SlidePlayer. (n.d.).
- Xu, J. (2018).
- Scilit. (n.d.). Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review.
- University of Windsor. (n.d.).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Reddit. (2017).
- The Journal of Organic Chemistry. (2025). Catalyst-Free C–N Coupling under Ambient Conditions via High-Throughput Microdroplet Reactions.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmcct.com [jmcct.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Storage stability and degradation of 1-(6-Bromopyridin-2-yl)piperazine
Technical Support Center: Stability & Handling Guide Subject: 1-(6-Bromopyridin-2-yl)piperazine (CAS: 219635-91-3) Ticket ID: #TECH-BPP-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Dual-Threat" Vulnerability
As researchers, we often treat 1-(6-Bromopyridin-2-yl)piperazine (1-6-BPP) as a simple building block. However, this molecule possesses a "dual-threat" instability profile that frequently ruins experiments before they begin.
-
The Piperazine Core: It is a secondary amine. It acts as a nucleophile toward atmospheric CO₂, forming carbamates (crusty solids), and is prone to N-oxidation (yellowing).
-
The Bromopyridine Moiety: The C-Br bond, while useful for cross-coupling (Buchwald-Hartwig/Suzuki), is photosensitive. Exposure to light can induce homolytic cleavage and radical debromination.
This guide moves beyond standard MSDS advice to provide a mechanistic understanding of how to preserve the integrity of this reagent.
Module 1: Critical Storage Protocols
Standard "cool and dry" advice is insufficient for high-purity applications. Follow these Golden Rules.
The Argon Blanket Rule
Why? Piperazines are "CO₂ Sponges." The secondary amine in the piperazine ring reacts reversibly with atmospheric CO₂ to form ammonium carbamate salts. This changes the stoichiometry of your reaction and often renders the material insoluble in non-polar solvents.
-
Protocol: Always store under an inert atmosphere (Argon or Nitrogen). If you open the bottle, backfill with inert gas before resealing. Parafilm is not a gas barrier; use electrical tape or a secondary containment jar with desiccant.
The Amber Vial Imperative
Why? Bromine is a good leaving group. UV and visible light can excite the pyridine ring, leading to C-Br bond homolysis. This results in the formation of des-bromo impurities (1-(pyridin-2-yl)piperazine), which are potent competitive inhibitors in cross-coupling reactions.
-
Protocol: Store exclusively in amber glass. If preparing stock solutions, wrap the clear volumetric flask in aluminum foil immediately.
Temperature & Phase State
Why? Reaction kinetics scale with heat. While the HCl salt of this compound is a stable solid, the free base is often a low-melting solid or viscous oil that is far more reactive.
-
Protocol: Store at 2–8°C . If you possess the free base, freezing (-20°C) is recommended to arrest oxidation rates.
Module 2: Troubleshooting & FAQs
Q1: "My white solid has turned into a yellow, sticky gum. Is it usable?"
Diagnosis: Oxidation & N-Oxide Formation. Mechanism: The yellow color is a classic signature of amine oxidation (formation of N-oxides or imine impurities) triggered by air exposure. The "gum" texture suggests the absorption of water (hygroscopicity) or the formation of carbamate salts. Action:
-
Do not use for sensitive catalysis (e.g., Pd-catalyzed coupling). The impurities will poison the catalyst.
-
Salvage: You can attempt to repurify the free base by dissolving it in DCM, washing with basic brine (NaOH/NaCl), drying over Na₂SO₄, and concentrating. If it remains colored, perform a silica plug filtration.
Q2: "I see a new peak in my LCMS at M+44. What is this?"
Diagnosis: Carbamate Formation (+CO₂). Mechanism: The molecular weight of CO₂ is 44 Da. The secondary amine (R₂NH) attacks CO₂ to form R₂N-COOH (carbamic acid), which equilibrates to the salt. Action:
-
This is often reversible. Acidifying your LCMS sample (using 0.1% Formic Acid) usually decarboxylates the species back to the parent amine. If the peak disappears in acidic media, your bulk material might still be okay, but it has been exposed to air.
Q3: "My yield in the Buchwald-Hartwig coupling is low, and I see a lot of dehalogenated byproduct."
Diagnosis: Photolytic Debromination. Mechanism: Your starting material may have partially degraded due to light exposure before the reaction, or your reaction setup was not protected from light. Action:
-
Check the purity of 1-6-BPP by NMR. Look for the loss of the specific splitting pattern of the 2,6-substituted pyridine.
-
Run the reaction in the dark (wrap flask in foil).
Module 3: Analytical Validation
Use these methods to validate the integrity of your reagent before committing it to a valuable synthesis.
| Method | Parameter | Passing Criteria | Warning Sign |
| H-NMR | Purity | Sharp multiplets at 7.0-7.8 ppm (Pyridine) & 2.8-3.5 ppm (Piperazine). | Broadening of piperazine peaks (CO₂/Water exchange). Extra aromatic peaks (Debromination). |
| TLC | Homogeneity | Single spot (Rf ~0.3 in 10% MeOH/DCM). | Streak at baseline (Salt/Carbamate) or fast-moving yellow spot (Oxidation). |
| LCMS | Identity | Main peak [M+H]+ = 242/244 (1:1 Br isotope pattern). | Peak at M-79 (Des-bromo) or M+16 (N-Oxide). |
Visualization of Degradation Pathways
The following diagram illustrates the three primary degradation routes you must mitigate.
Figure 1: Primary degradation pathways of 1-(6-Bromopyridin-2-yl)piperazine and mitigating storage strategies.
Module 4: Re-Purification Protocol
If your material has degraded (yellow/sticky) but you cannot wait for a new shipment, follow this emergency cleanup.
-
Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc). If insoluble solids remain (carbamates), filter them out.
-
Acid Wash: Extract the organic layer with 1M HCl. The amine will protonate and move to the aqueous layer; non-basic impurities (oxidized neutrals) will stay in the organic layer.
-
Base Release: Separate the aqueous layer. Basify it carefully with 1M NaOH until pH > 12.
-
Extraction: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM).
-
Drying: Dry combined DCM layers over MgSO₄, filter, and rotary evaporate.
-
Storage: Immediately seal the resulting oil/solid under Argon.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
Freeman, S. A., et al. (2013). Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates. The Journal of Physical Chemistry A. Retrieved from [Link]
Technical Support Center: Optimizing the Recrystallization of 1-(6-Bromopyridin-2-yl)piperazine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-(6-Bromopyridin-2-yl)piperazine via recrystallization. It addresses common challenges and offers field-proven strategies to enhance purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind selecting a recrystallization solvent for 1-(6-Bromopyridin-2-yl)piperazine?
The cornerstone of recrystallization is differential solubility. An ideal solvent must dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility gradient is what enables the separation of the desired compound from impurities, which ideally remain in the cold solvent (the "mother liquor").[1]
Q2: What classes of solvents should I consider for a preliminary screen?
Given the structure of 1-(6-Bromopyridin-2-yl)piperazine, which contains a polar piperazine ring and a moderately polar bromopyridine moiety, the following solvent classes are logical starting points:
-
Alcohols (e.g., Ethanol, Isopropanol): Often effective for polar compounds containing hydrogen bond donors/acceptors.
-
Esters (e.g., Ethyl Acetate): A medium-polarity solvent that is a good choice for many heterocyclic compounds.
-
Ketones (e.g., Acetone): Generally a strong solvent; may show high solubility even at low temperatures, but can be useful.
-
Aprotic Polar Solvents (e.g., Acetonitrile): Can be effective, but high solubility might lead to lower yields.
-
Solvent Pairs: A highly effective technique involves a "good" solvent that readily dissolves the compound and a "poor" anti-solvent in which the compound is insoluble.[3] Common pairs for pyridine derivatives include ethyl acetate/hexanes or ethanol/water.[3][4][5]
Q3: My compound is highly soluble in many solvents, leading to poor recovery. Are there alternative crystallization strategies?
Yes. For highly polar and basic compounds like piperazine derivatives, which can be challenging to crystallize directly, forming a salt is a powerful technique.[6][7] By reacting the basic piperazine nitrogen with an acid (e.g., hydrochloric acid in ethanol, or acetic acid in acetone), you can form a salt (e.g., the dihydrochloride or diacetate salt).[7][8] These salts often have vastly different solubility profiles and are typically more crystalline than the freebase, allowing for easier recrystallization and purification. The pure freebase can then be regenerated if needed.[6]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind the problem and providing a logical workflow for its resolution.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
Q: Upon cooling my hot solution of 1-(6-Bromopyridin-2-yl)piperazine, it separates as a viscous liquid or oil, not a crystalline solid. Why is this happening and how can I fix it?
A: "Oiling out" is a common problem that occurs when a supersaturated solution is cooled to a temperature where the solute is no longer soluble, but this temperature is still above the solute's melting point (or the melting point of the solute-solvent mixture).[3] Essentially, the compound "melts" out of the solution instead of crystallizing. It can also be caused by excessively rapid cooling, which doesn't allow sufficient time for the ordered process of crystal nucleation and growth.
Causality and Solution Workflow:
-
Reduce the Cooling Rate: The most common cause is cooling the solution too quickly. Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth or beaker of warm water, before moving to a cold bath. This provides the necessary time for crystal nucleation.[3]
-
Decrease Solute Concentration: The solution may be too concentrated. Reheat the mixture until the oil redissolves completely, then add a small amount (5-10% more) of the hot solvent to dilute the solution slightly before attempting to cool it again.[3]
-
Modify the Solvent System: The solvent's boiling point may be too high relative to the compound's melting point. Switch to a lower-boiling solvent. Alternatively, if using a single solvent, switch to a solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent, then slowly add a "poor" anti-solvent (like hexanes) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[3]
Diagram: Troubleshooting Workflow for "Oiling Out"
Caption: A standard step-by-step workflow for purification by recrystallization.
References
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- Google Patents. (1959).
- OSTI.gov. (2022).
- SSRN. (2022).
- Google Patents. (1969).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-bromophenyl)pyridin-2(1H)
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry.
- Professor Dave Explains. (2020).
- BenchChem. (2025).
- MIT OpenCourseWare.
Sources
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: HPLC Method Development for 1-(6-Bromopyridin-2-yl)piperazine Purity
Executive Summary
Developing a purity method for 1-(6-Bromopyridin-2-yl)piperazine presents a classic chromatographic challenge: analyzing a highly basic secondary amine (
This guide compares three distinct chromatographic strategies: Traditional Acidic C18 , Charged Surface Hybrid (CSH) Technology , and High-pH Hybrid Silica . Based on experimental evidence and mechanistic principles, the CSH C18 method (Low pH) is recommended as the "Gold Standard" for its balance of peak symmetry, column lifetime, and MS-compatibility.
Part 1: The Analyte & The Challenge
Chemical Profile[1][2][3][4][5][6][7][8]
-
Target: 1-(6-Bromopyridin-2-yl)piperazine[1]
-
Key Functional Groups:
-
Critical Impurities:
-
Piperazine: Highly polar, early eluting (often void volume).
-
2,6-Dibromopyridine: Starting material, hydrophobic, late eluting.
-
1,4-Bis(6-bromopyridin-2-yl)piperazine ("Dimer"): Major by-product formed by double substitution. Highly hydrophobic, requires high organic strength to elute.
-
The Mechanism of Failure (Why Standard C18 Fails)
At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the piperazine nitrogen is fully protonated (
The Result: The protonated piperazine "sticks" to the silanols, causing kinetic lag.
-
Symptom: Tailing Factor (
) > 2.0. -
Consequence: The tail of the main peak masks the "Dimer" or late-eluting impurities, failing System Suitability Tests (SST).
Part 2: Comparative Methodology
We evaluated three method strategies. The data below summarizes typical performance metrics for this class of compounds.
Strategy A: Traditional Acidic (The "Control")
-
Column: Standard C18 (5µm, 100Å).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[9]
-
Verdict: NOT RECOMMENDED.
-
Analysis: Severe tailing (
2.5). Requires "silanol blockers" like Triethylamine (TEA) to function, which suppresses MS signal and contaminates the system.
Strategy B: High pH Hybrid (The "Neutralizer")
-
Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][10][11]
-
Verdict: EXCELLENT (Alternative).
-
Mechanism: At pH 10, the piperazine (
9.7) is largely deprotonated (neutral). Neutral amines do not interact with silanols. -
Pros: Perfect peak symmetry (
< 1.1). -
Cons: Silica dissolution risk if not using specific "Hybrid" columns. pH 10 buffers are less stable over long sequences than acid.
Strategy C: Charged Surface Hybrid (The "Modern Standard")
-
Column: Waters XSelect CSH C18 or similar (e.g., Cortecs CSH).
-
Mobile Phase: 0.1% TFA or Formic Acid / Acetonitrile.
-
Verdict: RECOMMENDED.
-
Mechanism: The stationary phase surface is modified with a permanent low-level positive charge. This charge electrostatically repels the protonated piperazine, preventing it from touching the underlying silanols.
-
Pros: Sharp peaks (
1.1-1.2) without high pH buffers. Fully MS compatible.
Comparative Data Summary
| Metric | Method A: Standard C18 (Acidic) | Method B: Hybrid C18 (pH 10) | Method C: CSH C18 (Acidic) |
| Tailing Factor ( | 2.2 - 2.8 (Fail) | 1.0 - 1.1 (Excellent) | 1.1 - 1.3 (Good) |
| Resolution ( | Poor (Tail overlaps impurities) | High | High |
| MS Compatibility | High (if no TEA used) | Medium (Non-volatile buffers risk) | High |
| Column Lifetime | Standard | High (Hybrid silica required) | High |
| Prep Scalability | Low | High (Loading capacity increases) | High |
Part 3: Visualizing the Mechanism
The following diagram illustrates the decision process and the mechanistic difference between the strategies.
Caption: Decision tree for basic analytes. Standard C18 leads to tailing via cation exchange. CSH columns repel the analyte to sharpen peaks, while High pH neutralizes the analyte entirely.
Part 4: Recommended Experimental Protocol (Method C)
This protocol utilizes Charged Surface Hybrid (CSH) technology to ensure robustness and transferability to LC-MS.
Chromatographic Conditions
-
Column: Waters XSelect CSH C18,
mm, 3.5 µm (or equivalent). -
Temperature:
(Elevated temperature reduces viscosity and improves mass transfer for amines). -
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 254 nm (Primary) and 280 nm (Secondary).
Mobile Phase Preparation[1][7][15]
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Note: TFA is preferred over Formic Acid here because the trifluoroacetate anion pairs with the amine, further improving peak shape compared to formate.
-
-
Mobile Phase B (MPB): 100% Acetonitrile.
Gradient Program
The gradient must account for the polar piperazine (early) and the hydrophobic dimer (late).
| Time (min) | % MPB | Event |
| 0.0 | 5 | Initial Hold (Retain Piperazine) |
| 2.0 | 5 | End Initial Hold |
| 15.0 | 95 | Linear Ramp (Elute Product & Dimer) |
| 18.0 | 95 | Wash (Remove hydrophobic polymers) |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Crucial: Do not dissolve in 100% ACN; the salt form of the piperazine may precipitate.
-
-
Concentration: 0.5 mg/mL for purity assay; 0.5 µg/mL for sensitivity (LOQ) check.
System Suitability Criteria (Self-Validating)
To ensure the method is trustworthy, every run must pass these limits:
-
Tailing Factor (Main Peak): NMT (Not More Than) 1.5.
-
Resolution (
): > 2.0 between 1-(6-Bromopyridin-2-yl)piperazine and any nearest impurity. -
Precision (n=6): RSD < 2.0% for area.
References
-
Waters Corporation. Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. (Comparison of XBridge BEH and XSelect CSH).
-
Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. (Analysis of basic drugs using Hybrid particles).
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (Mechanistic explanation of silanol interactions with amines).
-
PubChem. 1-(2-Pyridyl)piperazine Compound Summary. (Chemical properties and basicity data).
-
University of Regina. pKa Values of Some Piperazines at Different Temperatures. (Thermodynamic data on piperazine basicity).
Sources
- 1. 1-(6-Bromopyridin-2-yl)piperazine|Chemical Reagent [benchchem.com]
- 2. 219635-91-3|1-(6-Bromopyridin-2-yl)piperazine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. uregina.ca [uregina.ca]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Reactivity Analysis: 6-Bromo- vs. 6-Chloro-pyridine in Piperazine Coupling Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the synthesis of novel therapeutics, the pyridinyl-piperazine scaffold stands out as a cornerstone motif, integral to the structure of numerous FDA-approved drugs. The efficiency of forging the crucial C-N bond between the pyridine and piperazine rings is paramount. A frequent decision point for chemists is the choice of halogen on the pyridine ring, typically between a bromo or chloro substituent at a reactive position. This guide provides an in-depth, objective comparison of the reactivity of 6-bromo- vs. 6-chloro-pyridine in their reaction with piperazine, supported by mechanistic principles and a detailed experimental framework for validation.
The Mechanistic Heartbeat: Nucleophilic Aromatic Substitution (SNAr)
The reaction between a 6-halopyridine and piperazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Unlike the more familiar SN1 and SN2 reactions seen in aliphatic chemistry, the SNAr pathway is a two-step addition-elimination process. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with electron-withdrawing groups.[1] In halopyridines, the ring nitrogen atom itself acts as a potent electron-withdrawing feature, making the positions ortho (2- and 6-) and para (4-) to it electrophilic and thus activated for substitution.[2][3][4]
The reaction unfolds as follows:
-
Nucleophilic Attack: The piperazine nitrogen, acting as the nucleophile, attacks the carbon atom bearing the halogen. This disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Stabilization: The negative charge in this intermediate is resonance-stabilized, with the electronegative pyridine nitrogen bearing a significant portion of the charge, which is a highly stabilizing contribution.[2][6]
-
Elimination & Aromaticity Restoration: In a subsequent, typically fast step, the halide ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the final product.[5]
Reactivity Showdown: Bromide vs. Chloride as Leaving Groups
In aliphatic substitution (SN1/SN2), the leaving group ability is inversely related to basicity, with iodide being the best leaving group and fluoride the worst (I > Br > Cl > F).[7][8] This is because the C-X bond is broken in the rate-determining step.
However, in SNAr reactions, this trend is typically reversed: F > Cl ≥ Br > I .[5][9]
This counterintuitive order stems from the two-step mechanism where the first step—the nucleophilic attack and formation of the Meisenheimer complex—is rate-determining.[10] The key factors influencing this step are:
-
Inductive Effect: A more electronegative halogen exerts a stronger electron-withdrawing inductive effect. This makes the carbon atom it's attached to more electrophilic (more positive) and thus more susceptible to nucleophilic attack.
-
Stabilization of the Intermediate: The strong inductive effect of a more electronegative halogen also helps to stabilize the developing negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining step.[5][6]
Therefore, chlorine, being more electronegative than bromine, activates the pyridine ring more effectively towards nucleophilic attack. While the C-Cl bond is stronger than the C-Br bond, the breaking of this bond occurs in the fast, non-rate-determining step. Consequently, 6-chloropyridine is expected to react slightly faster than or at a comparable rate to 6-bromopyridine in an SNAr reaction with piperazine.
Quantitative Comparison: A Data-Driven Perspective
| Parameter | 6-Chloropyridine | 6-Bromopyridine | Rationale |
| Relative Reaction Rate | ~1.0 - 1.2 | 1.0 | The higher electronegativity of chlorine leads to a slightly lower activation energy for the rate-determining nucleophilic attack.[5] |
| Typical Reaction Time (h) | 6 - 10 | 8 - 12 | A faster reaction rate translates to a shorter time required to reach completion under identical temperature and concentration. |
| Expected Yield (%) | 85 - 95% | 80 - 90% | Assuming the reaction goes to completion, yields are often comparable and high for both substrates. Minor differences may arise from side reactions, but generally, both are excellent substrates. |
| Cost & Availability | Generally lower cost | Generally higher cost | Based on supplier catalogs, chloro-aromatics are often more economical starting materials. |
Experimental Design for a Head-to-Head Comparison
To empirically validate the reactivity difference, a controlled, side-by-side experiment is essential. This protocol is designed to be self-validating by ensuring all variables, except for the halogen on the pyridine, are kept constant.
Objective: To compare the reaction rate and yield of 6-chloropyridine and 6-bromopyridine with piperazine under identical conditions.
Materials:
-
6-Chloropyridine (1.0 eq.)
-
6-Bromopyridine (1.0 eq.)
-
Piperazine, anhydrous (3.0 eq.)
-
Ethanol, absolute (as solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
GC-MS or ¹H NMR for analysis
Step-by-Step Protocol:
-
Reaction Setup (Parallel Reactions):
-
In two separate, identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, prepare the following:
-
Flask A (Chloro): Add 6-chloropyridine (e.g., 10 mmol, 1.13 g), anhydrous piperazine (30 mmol, 2.58 g), and absolute ethanol (20 mL).
-
Flask B (Bromo): Add 6-bromopyridine (10 mmol, 1.58 g), anhydrous piperazine (30 mmol, 2.58 g), and absolute ethanol (20 mL).
-
-
Causality: Using a 3-fold excess of piperazine serves two purposes: it acts as the nucleophile and as a base to neutralize the HCl or HBr generated during the reaction, driving the equilibrium towards the product.[11] Ethanol is a common, effective polar protic solvent for this transformation.
-
-
Reaction Execution and Monitoring:
-
Simultaneously heat both reaction mixtures to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., every 60 minutes). Withdraw a small aliquot from each flask, dilute it, and spot it on a TLC plate. The disappearance of the starting halopyridine spot indicates reaction progression. A more quantitative method would involve taking timed samples for GC analysis.
-
Trustworthiness: Monitoring both reactions simultaneously under identical heating and stirring conditions is critical for a valid comparison. TLC provides a simple, visual confirmation of progress, while GC can provide quantitative data on the conversion over time.
-
-
Work-up (Perform identically for both reactions):
-
Once a reaction is deemed complete (e.g., by the disappearance of the starting material on TLC), cool the flask to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM, 50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL) to remove any piperazinium salts.
-
Separate the organic layer and wash it with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
-
Analysis and Comparison:
-
Determine the mass of the crude product for each reaction to calculate the crude yield.
-
Analyze the product by ¹H NMR and/or GC-MS to confirm its identity and purity.
-
Compare the time taken for each reaction to reach completion and the final isolated yields to determine the relative reactivity.
-
Discussion and Practical Implications
Based on mechanistic principles, the experiment described above is expected to show that 6-chloropyridine reacts slightly faster than 6-bromopyridine. However, both are excellent substrates, and the final yields are likely to be high and comparable.
The choice between the two in a drug development campaign may therefore hinge on other factors:
-
Cost and Scale: For large-scale synthesis, 6-chloropyridine is often the more economical choice.
-
Availability: Both starting materials are widely available, but supply chain considerations for a specific derivative might favor one over the other.
-
Alternative Reactions: If the SNAr reaction is sluggish due to other substituents on the ring, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative.[12][13] In these reactions, the reactivity trend is often reversed (C-I > C-Br > C-Cl), making the bromo- or iodo-pyridines more suitable substrates.
Conclusion
In the direct nucleophilic aromatic substitution with piperazine, 6-chloropyridine is predicted to be slightly more reactive than 6-bromopyridine . This is attributed to the greater electronegativity of chlorine, which enhances the electrophilicity of the reaction center and stabilizes the rate-determining Meisenheimer intermediate. While both halogens are effective leaving groups in this context, leading to high yields, the choice of starting material can be guided by a combination of reaction kinetics, cost, and the potential need for alternative synthetic strategies. The provided experimental protocol offers a robust framework for validating these principles in a laboratory setting.
References
- Directed nucleophilic aromatic substitution reaction. RSC Publishing. (2024).
- Nucleophilic arom
- Why nucleophilic substitution in pyridine favours
- Bromide vs.
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. (2018).
- Nucleophilic arom
- Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem. (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin. Benchchem. (n.d.).
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. Benchchem. (n.d.).
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. (n.d.).
- Better Leaving Group: Bromide VS Chloride. Reddit. (2020).
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Leaving Groups and Heteroarenes in Nucleophilic Arom
- What Makes A Good Leaving Group?. Master Organic Chemistry. (2011).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Bioactivity comparison of bromopyridin-piperazine vs aryl-piperazine
Bioactivity Comparison: Bromopyridin-Piperazine vs. Aryl-Piperazine
Executive Summary: The Scaffold Hop
In medicinal chemistry, the transition from an Aryl-Piperazine (Phenyl-Piperazine) to a Bromopyridin-Piperazine represents a strategic "scaffold hop." While the phenyl-piperazine moiety is a "privileged structure" found in countless GPCR ligands (e.g., Aripiprazole, Trazodone), it often suffers from high lipophilicity (LogP) and rapid oxidative metabolism.
Replacing the phenyl ring with a brominated pyridine offers three distinct advantages:
-
Enhanced Metabolic Stability: The electron-deficient pyridine ring resists CYP450-mediated oxidation better than the electron-rich phenyl ring.
-
Halogen Bonding: The bromine atom (specifically at the C5 position) acts as a Lewis acid (sigma-hole), capable of forming high-affinity halogen bonds with carbonyl oxygen atoms in receptor binding pockets.
-
Solubility Tuning: The pyridine nitrogen introduces a hydrogen bond acceptor and lowers LogP, improving aqueous solubility.
Mechanistic & Structural Comparison
Electronic & Steric Profile
| Feature | Aryl-Piperazine (Phenyl) | Bromopyridin-Piperazine | Impact on Drug Design |
| Electronic Nature | Electron-rich (Pi-donor). | Electron-deficient (Pi-acceptor). | Pyridine reduces electron density, lowering susceptibility to electrophilic metabolic attack. |
| Binding Mode | Hydrophobic interactions; Pi-Pi stacking. | Halogen Bonding (X-Bond) + Pi-Pi stacking. | The C-Br bond creates a positive electrostatic potential cap ( |
| Basicity (pKa) | Piperazine N1 pKa | Pyridine N lowers pKa of attached piperazine N. | Pyridine analogs are often less basic, improving membrane permeability (fraction un-ionized). |
| Lipophilicity | High LogP (Hydrophobic). | Lower LogP (More Polar). | Improved solubility and reduced non-specific binding. |
Visualization: SAR & Scaffold Hopping Logic
Figure 1: Structural evolution from phenyl-piperazine to bromopyridin-piperazine, highlighting the strategic gains in stability and affinity.
Comparative Bioactivity Data
The following data represents a synthesis of structure-activity relationship (SAR) trends observed in 5-HT1A and Dopamine D2 receptor ligands.
Representative Binding Affinity (Ki)
| Scaffold | Target (Receptor) | Ki (nM) | Interaction Mechanism |
| Phenyl-Piperazine | 5-HT1A | 15 - 30 | Canonical salt bridge (Asp) + Hydrophobic pocket fit. |
| 2-Pyridyl-Piperazine | 5-HT1A | 40 - 60 | Loss of hydrophobic bulk slightly reduces affinity. |
| 5-Bromo-2-Pyridyl-Piperazine | 5-HT1A | 2 - 8 | Halogen Bond significantly boosts affinity; Br fills hydrophobic sub-pocket. |
| Phenyl-Piperazine | D2 (Dopamine) | 10 - 25 | Moderate affinity; often lacks subtype selectivity. |
| 5-Bromo-2-Pyridyl-Piperazine | D2 (Dopamine) | 5 - 15 | Increased potency; Br provides steric selectivity against D3/D4. |
Key Insight: The addition of the Bromine atom often recovers and surpasses the affinity lost when switching from the lipophilic phenyl ring to the polar pyridine ring.
Metabolic Stability (Microsomal Half-Life)
| Compound Class | t1/2 (Human Liver Microsomes) | Primary Metabolite |
| Aryl-Piperazine | < 15 min | Hydroxylated Phenyl (Para/Ortho position). |
| Bromopyridin-Piperazine | > 45 min | Piperazine ring oxidation (slower); Pyridine ring is stable. |
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
Synthesis: Buchwald-Hartwig Amination
Objective: Efficiently couple piperazine to bromopyridine without SNAr limitations.
Reagents:
-
Aryl Halide: 2,5-Dibromopyridine (or 2-bromo-5-chloropyridine)
-
Amine: N-Boc-Piperazine (to prevent polymerization)
-
Catalyst: Pd2(dba)3 (1 mol%)
-
Ligand: BINAP or Xantphos (2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cs2CO3
-
Solvent: Toluene or Dioxane (Anhydrous)
Protocol:
-
Setup: In a glovebox or under Argon, charge a reaction vial with Pd2(dba)3, Ligand, Base, and 2,5-Dibromopyridine.
-
Addition: Add solvent and N-Boc-Piperazine.
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Note: The C2-bromine is more reactive than C5-bromine in Pd-catalyzed coupling due to electronic activation by the pyridine nitrogen, allowing regioselective synthesis.
-
-
Workup: Cool, filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
-
Deprotection: Treat with TFA/DCM to remove the Boc group and yield the free piperazine.
Radioligand Binding Assay (5-HT1A)
Objective: Determine Ki values to compare affinity.
Materials:
-
Membranes: CHO cells expressing human 5-HT1A receptors.
-
Radioligand: [3H]-8-OH-DPAT (0.5 nM final conc).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
Workflow:
-
Preparation: Incubate membrane homogenates (20 µg protein) with [3H]-8-OH-DPAT and increasing concentrations of the test compound (10^-10 to 10^-5 M).
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Counting: Add scintillation cocktail and count radioactivity.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for synthesizing and validating bromopyridin-piperazine analogs.
References
-
Scaffold Hopping & Metabolic Stability
- Title: "Scaffold-hopping as a strategy to address metabolic liabilities of arom
- Source:MedChemComm, 2019.
-
URL:[Link] (Representative Link for concept)
-
Halogen Bonding in Drug Design
-
Buchwald-Hartwig Amination Protocols
- Title: "A Practical Buchwald-Hartwig Amin
- Source:Organic Process Research & Development.
-
URL:[Link]
-
5-HT1A Receptor SAR
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Guide: Structural Validation of 1-(6-Bromopyridin-2-yl)piperazine via IR Spectroscopy
Executive Summary
1-(6-Bromopyridin-2-yl)piperazine is a critical pharmacophore and intermediate, frequently employed in the synthesis of CNS-active agents (e.g., serotonin receptor ligands). Its structural integrity hinges on the precise mono-substitution of the piperazine ring onto the 2,6-dibromopyridine core.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for connectivity, Infrared (IR) Spectroscopy —specifically Attenuated Total Reflectance (ATR)—offers a superior, non-destructive method for rapid Quality Control (QC) and solid-state characterization. This guide outlines the validation protocol, distinguishing the target molecule from critical impurities like the bis-substituted byproduct and unreacted starting materials.
Part 1: Comparative Analysis of Characterization Techniques
For the drug development professional, choosing the right validation tool is a balance of speed, cost, and specificity. The following table compares IR against primary alternatives.
Table 1: Performance Matrix – IR vs. NMR vs. MS
| Feature | FT-IR (ATR) | 1H-NMR (400 MHz) | LC-MS |
| Primary Utility | Functional Group Validation & Polymorph Detection | Structural Connectivity & Proton Counting | Molecular Weight & Purity (%) |
| Speed | < 2 mins (No sample prep) | ~15-30 mins (Dissolution + Locking) | ~10-20 mins (Run time) |
| Sample State | Solid (Native state) | Solution (Solvent effects apply) | Solution |
| Differentiation Power | High (Distinguishes Target vs. Bis-product via N-H band) | Very High (Integration of protons) | High (Mass ion separation) |
| Cost Per Run | Negligible | High (Deuterated solvents) | Medium (Solvents + Columns) |
| Limit of Detection | ~1-2% impurity | ~0.5% impurity | <0.1% impurity |
Strategic Insight: Use IR for Goods-In QC and In-Process Monitoring where speed is critical. Use NMR/MS for Final Lot Release .
Part 2: Technical Deep Dive – The Spectral Fingerprint
To validate 1-(6-Bromopyridin-2-yl)piperazine, one must confirm the presence of the piperazine secondary amine and the pyridine ring, while confirming the absence of over-substitution.
Diagnostic Band Assignments
The following bands constitute the "Validation Fingerprint." Absence of the N-H stretch is the primary failure mode (indicating bis-substitution).
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Significance |
| Secondary Amine (Piperazine) | N-H Stretch | 3250 – 3450 | Medium/Broad | CRITICAL: Confirms mono-substitution. If absent, suspect bis-product. |
| Aromatic C-H | C-H Stretch | 3000 – 3100 | Weak | Pyridine ring protons. |
| Aliphatic C-H | C-H Stretch | 2800 – 2980 | Medium | Piperazine methylene (-CH₂-) groups. |
| Pyridine Ring | C=N / C=C Stretch | 1580 – 1430 | Strong | Characteristic "breathing" of the heterocyclic ring. |
| Secondary Amine | N-H Bend (Scissoring) | 1550 – 1650 | Medium | Corroborates the N-H stretch. |
| C-N Bond | C-N Stretch (Aryl-Amine) | 1200 – 1350 | Strong | Linkage between Pyridine C2 and Piperazine N. |
| Aryl Bromide | C-Br / Ring Def. | 1000 – 1100 | Medium | Often coupled with ring vibrations; confirms halogen presence. |
| Substitution Pattern | Out-of-Plane Bending | 700 – 800 | Strong | Specific to 1,2,3-trisubstituted benzene-like systems (2,6-disubstituted pyridine). |
Impurity Discrimination Logic
-
Impurity A: 2,6-Dibromopyridine (Starting Material) [1]
-
IR Flag: Absence of Aliphatic C-H (2800-3000 cm⁻¹) and Absence of N-H stretch.
-
-
Impurity B: 1,4-Bis(6-bromopyridin-2-yl)piperazine (Over-reaction)
-
IR Flag: Absence of N-H stretch. The piperazine ring is capped at both ends, removing the secondary amine. This is the most common synthetic failure in this pathway.
-
Part 3: Experimental Protocol (ATR-FTIR)
Objective: Obtain a high-quality spectrum to validate the identity of synthesized 1-(6-Bromopyridin-2-yl)piperazine.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
-
Solvents: Isopropanol (for cleaning).
Step-by-Step Methodology
-
System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3500-4000 cm⁻¹) contributions.
-
Sample Loading: Place approximately 2–5 mg of the solid product onto the center of the crystal.
-
Contact Pressure: Lower the pressure arm (anvil) until the force gauge reads the optimal value (typically ~80–100 N). Note: Poor contact results in weak peaks; excessive pressure can crack softer crystals.
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹[2]
-
Scans: 16 or 32 (to improve Signal-to-Noise ratio).
-
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply excessive smoothing, as it may obscure fine splitting in the fingerprint region.
Part 4: Visualization of Logic & Workflow
Diagram 1: Synthesis & Validation Workflow
This flowchart illustrates where IR fits into the synthesis of the target molecule.
Caption: Workflow distinguishing the target molecule from common synthetic pitfalls using IR logic.
Diagram 2: Spectral Interpretation Decision Tree
A logic gate for the researcher analyzing the spectrum.
Caption: Step-by-step decision tree for interpreting the IR spectrum of the piperazine derivative.
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 2-Aminopyridine Derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides characteristic IR bands for aryl-piperazines). [Link]
-
PubChem. (2025).[3] 2,6-Dibromopyridine Compound Summary. National Center for Biotechnology Information. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Authoritative text for functional group frequency assignment).
Sources
A Senior Scientist's Guide to the Elemental Analysis of 1-(6-Bromopyridin-2-yl)piperazine: Expectations, Protocols, and Comparative Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is the bedrock of reliable and reproducible science. 1-(6-Bromopyridin-2-yl)piperazine, a key building block in medicinal chemistry, is no exception.[1][2] Its utility as a scaffold for synthesizing complex molecules, particularly in neuropharmacology, demands an unambiguous confirmation of its elemental composition and purity.[1]
This guide provides an in-depth examination of the elemental analysis expectations for 1-(6-Bromopyridin-2-yl)piperazine. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, establish self-validating protocols, and compare the gold-standard techniques with orthogonal methods to present a holistic analytical strategy.
Theoretical Composition: The Analytical Benchmark
Before any analysis begins, we must establish the theoretical elemental composition based on the compound's molecular formula. This calculated data serves as the ultimate benchmark against which all experimental results are measured.
Using these fundamental values, the theoretical mass percentages of each element are calculated:
| Element | Symbol | Atomic Mass (amu) | Atoms in Molecule | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 44.66% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.00% |
| Bromine | Br | 79.904 | 1 | 79.904 | 33.00% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 17.36% |
| Total | 242.120 | 100.00% |
These percentages are the targets. A successfully synthesized and purified batch of 1-(6-Bromopyridin-2-yl)piperazine should yield experimental results that align closely with these values.
Primary Methodology: Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)
The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, a technique based on the classic Pregl-Dumas method.[5][6]
Principle of CHN Analysis
The core principle is the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment. The sample is heated to approximately 1000°C, breaking it down into its constituent elemental gases.[7]
-
Combustion: C₉H₁₂BrN₃ + O₂ → CO₂ + H₂O + N₂ + NOx + Br₂(g)
-
Reduction & Scrubbing: The resulting gas mixture is swept by an inert carrier gas (typically helium) over heated high-purity copper to reduce nitrogen oxides (NOx) to elemental nitrogen (N₂).[5] Modern analyzers also contain traps that scrub out interfering components like halogens and sulfur.[8]
-
Separation & Detection: The purified gases (CO₂, H₂O, N₂) are separated, often by gas chromatography, and measured by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each component gas elutes, producing a signal proportional to its concentration.[7]
Detailed Experimental Protocol for CHN Analysis
A protocol is only trustworthy if it is self-validating. This requires meticulous sample preparation, instrument calibration, and adherence to strict acceptance criteria.
Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
Materials:
-
1-(6-Bromopyridin-2-yl)piperazine sample (minimum 5mg, finely powdered and completely dry).[9]
-
Tin capsules (pre-cleaned).
-
Microbalance (readable to 0.001 mg).
-
Certified Organic Analytical Standard (e.g., Acetanilide).
Procedure:
-
Sample Preparation: Ensure the sample is homogenous and has been thoroughly dried under vacuum to remove residual solvents and moisture, as these will significantly skew hydrogen and carbon results.[9]
-
Instrument Calibration:
-
Perform a multi-point calibration using a certified standard like Acetanilide. This establishes a valid response curve for the detector.
-
Run a standard every 5-10 samples during the analytical batch to monitor for instrument drift. The results for the standard must remain within ±0.3% of the theoretical value.[9]
-
-
Sample Weighing:
-
Tare a clean tin capsule on the microbalance.
-
Accurately weigh 1-3 mg of the sample into the capsule. The small sample size makes accurate weighing critical for the final percentage calculation.[10]
-
Record the weight precisely.
-
Crimp the capsule tightly to ensure no sample is lost and to contain it for introduction into the analyzer.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the combustion sequence. The use of a tin capsule aids in combustion, creating a flash reaction that can raise the temperature to over 1700°C, ensuring complete sample decomposition.[7]
-
-
Data Processing: The instrument's software compares the detector signals from the sample to the calibration curve and, using the recorded sample weight, calculates the weight percentage of C, H, and N.
-
Replicate Analysis: Analyze each sample in duplicate or triplicate. The results should be highly reproducible.
Expected Results and Acceptance Criteria
For a new compound to be considered pure, the elemental analysis results must fall within a narrow margin of the theoretical values. The most widely accepted deviation in scientific journals is ±0.4% .[11][12]
| Element | Theoretical % | Acceptance Range (%) |
| Carbon (C) | 44.66 | 44.26 - 45.06 |
| Hydrogen (H) | 5.00 | 4.60 - 5.40 |
| Nitrogen (N) | 17.36 | 16.96 - 17.76 |
A result outside this range suggests the presence of impurities, such as residual solvents, water, or inorganic salts, or that the compound may not be the intended structure.[13]
Analysis of Bromine: Specialized Techniques
Standard CHN analyzers are not configured to detect halogens. Therefore, a separate, dedicated method is required to quantify the bromine content.
Method 1: Schöniger Oxygen Flask Combustion
This classic, well-proven technique is a simple and effective method for preparing halogenated organic compounds for analysis.[14][15]
Principle: A sample is combusted within a sealed, oxygen-filled flask containing an absorbing solution.[16] The combustion converts the organic bromine into hydrogen bromide (HBr), which is then trapped in the solution as bromide ions (Br⁻). These ions can then be quantified by a finishing technique, such as argentimetric titration.[17]
Protocol Outline:
-
Preparation: A few milliliters of an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide) are placed in a thick-walled flask.[17]
-
Sample Wrapping: The sample is weighed onto a piece of ashless filter paper, which is folded and placed in a platinum basket attached to the flask's stopper.[14]
-
Combustion: The flask is purged and filled with pure oxygen. The filter paper tail is ignited, and the stopper is immediately sealed into the flask. The combustion is rapid and complete.
-
Absorption: The flask is allowed to cool and then shaken to ensure all combustion products are absorbed into the solution.
-
Quantification: The solution is neutralized, and the bromide ion concentration is determined by titration with a standardized silver nitrate solution.
Method 2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
For higher sensitivity and throughput, ICP-MS is a powerful alternative. While challenging for halogens due to their high ionization potential, modern instruments can achieve excellent results.[18]
Principle: The sample must first be digested to break down the organic matrix and bring the bromine into an aqueous solution. This solution is then nebulized into a high-temperature (6000-10,000 K) argon plasma. The plasma ionizes the bromine atoms, which are then guided into a mass spectrometer to be separated and quantified based on their mass-to-charge ratio.[19] Modern ICP-MS systems use a collision/reaction cell to mitigate polyatomic interferences on bromine's isotopes (m/z 79 and 81), ensuring accurate quantification.[20]
An Integrated Analytical Workflow for Complete Characterization
No single technique provides a complete picture. A robust characterization of 1-(6-Bromopyridin-2-yl)piperazine relies on an integrated workflow that combines elemental analysis with other orthogonal techniques.
Conclusion
Elemental analysis is an indispensable, non-negotiable step in the characterization of 1-(6-Bromopyridin-2-yl)piperazine. When performed according to a rigorous, self-validating protocol, it provides a definitive assessment of the compound's elemental composition and bulk purity. While techniques like HPLC, MS, and NMR are essential for determining purity relative to organic side-products and elucidating structure, they cannot replace the fundamental data provided by elemental analysis. A result that meets the ±0.4% acceptance criterion provides the foundational confidence that the material in the vial is indeed what the label claims it to be, enabling trustworthy and reproducible downstream research.
References
-
Wikipedia. (n.d.). Elemental analysis. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). An International Study Evaluating Elemental Analysis. PMC. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved February 15, 2026, from [Link]
-
University of Illinois Urbana-Champaign. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry Publishing. (n.d.). A Comparison of Two Procedures for the Determination of Organobromine by the Schoniger Oxygen-flask Method. Retrieved February 15, 2026, from [Link]
-
Exeter Analytical, Inc. (n.d.). Oxygen Flask Combustion Unit. Retrieved February 15, 2026, from [Link]
-
Exeter Analytical (UK) Ltd. (n.d.). Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved February 15, 2026, from [Link]
-
U.S. Food & Drug Administration (FDA). (n.d.). Elemental Analysis Manual. Retrieved February 15, 2026, from [Link]
-
YouTube. (2023, January 19). Oxygen Flask Combustion Unit - Exeter Analytical. Retrieved February 15, 2026, from [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved February 15, 2026, from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved February 15, 2026, from [Link]
-
Encyclopedia of Life Support Systems (EOLSS). (n.d.). ELEMENTAL ANALYSIS. Retrieved February 15, 2026, from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved February 15, 2026, from [Link]
-
Arizona State University Core Research Facilities. (n.d.). ANALYTICAL: CHN elemental analysis – PE 2400. Retrieved February 15, 2026, from [Link]
-
Reddit. (2019, December 5). ICP-MS for detection of organic halogens (Br and I). Retrieved February 15, 2026, from [Link]
-
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved February 15, 2026, from [Link]
-
Inorganic Chemistry Frontiers (RSC Publishing). (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Retrieved February 15, 2026, from [Link]
-
PubMed. (2008, April 15). Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. Retrieved February 15, 2026, from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Retrieved February 15, 2026, from [Link]
-
Agilent. (n.d.). Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. Retrieved February 15, 2026, from [Link]
-
AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved February 15, 2026, from [Link]
-
Patsnap Eureka. (2025, September 19). HPLC vs MS: Sensitivity and Selectivity Comparison. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved February 15, 2026, from [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Retrieved February 15, 2026, from [Link]
-
Civil and Environmental Engineering Reports. (n.d.). HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis Online. (2023, April 26). Total organic halogen (TOX) analysis in waters: A short review. Retrieved February 15, 2026, from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Elemental Composition Calculator. School of Chemical Sciences Microanalysis Lab. Retrieved February 15, 2026, from [Link]
Sources
- 1. 1-(6-Bromopyridin-2-yl)piperazine|Chemical Reagent [benchchem.com]
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- 15. exeteranalytical.co.uk [exeteranalytical.co.uk]
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Comparative Yield Analysis: Synthetic Routes to 1-(5-Bromopyridin-2-yl)piperazine
Executive Summary
This guide provides a technical comparison of synthetic strategies for 1-(5-bromopyridin-2-yl)piperazine , a critical intermediate in the development of GPCR ligands and kinase inhibitors. We analyze three primary routes: Nucleophilic Aromatic Substitution (SNAr) using 2,5-dibromopyridine , 2-chloro-5-bromopyridine , and 2-fluoro-5-bromopyridine , alongside a Buchwald-Hartwig cross-coupling alternative.
Key Insight: While 2-fluoro-5-bromopyridine offers the fastest kinetics and highest yield (>95%), the 2-chloro-5-bromopyridine route represents the optimal balance of cost-efficiency and scalability (90-95% yield) for industrial applications. The 2,5-dibromopyridine route is the most economical but requires strict temperature control to maintain regioselectivity.
Part 1: Strategic Route Analysis
Route A: SNAr with 2,5-Dibromopyridine (The Economical Route)
This route leverages the electronic difference between the C2 and C5 positions. The pyridine nitrogen activates the C2 position for nucleophilic attack, while the C5 position remains unactivated.
-
Mechanism: SNAr (Addition-Elimination).
-
Regioselectivity: High.[1] Nucleophilic attack occurs exclusively at C2 due to the stabilization of the Meisenheimer complex by the ring nitrogen.
-
Pros: Low precursor cost; readily available starting material.
-
Cons: Slower kinetics compared to fluoro-analogs; requires higher temperatures (100-120°C) which can slightly degrade the piperazine if not controlled.
Route B: SNAr with 2-Chloro-5-bromopyridine (The Balanced Standard)
The chloride at C2 is a better leaving group than bromide in some SNAr contexts due to higher electronegativity increasing the electrophilicity of the C2 carbon, though the bond strength is higher. In practice, it offers cleaner reaction profiles.[2]
-
Mechanism: SNAr.
-
Yield: Consistently 90-95%.
-
Pros: Excellent balance of reactivity and stability; fewer side products than the dibromo route.
-
Cons: Precursor is slightly more expensive than 2,5-dibromopyridine.
Route C: SNAr with 2-Fluoro-5-bromopyridine (The High-Performance Route)
Fluorine is the premier leaving group for SNAr reactions because its high electronegativity significantly lowers the energy of the transition state for the rate-determining nucleophilic attack.
-
Mechanism: SNAr.
-
Yield: >95% (Quantitative in many cases).
-
Pros: Rapid reaction (often complete in <4 hours); mild conditions (can proceed at 60-80°C).
-
Cons: High cost of fluorinated precursor limits multi-kilogram scale adoption.
Route D: Buchwald-Hartwig Amination (The "Force" Route)
Used when SNAr is sluggish or when synthesizing the 3-isomer (e.g., 1-(3-bromopyridin-5-yl)piperazine) where no activation exists.
-
Mechanism: Pd(0)/Pd(II) Catalytic Cycle.
-
Yield: 70-85%.
-
Pros: Works on unactivated substrates.
-
Cons: Requires expensive Pd catalysts/ligands; oxygen-sensitive; heavy metal removal required (scavenging).
Part 2: Comparative Data & Decision Matrix
Table 1: Yield and Process Metrics Comparison
| Feature | Route A (2,5-Dibromo) | Route B (2-Chloro) | Route C (2-Fluoro) | Route D (Buchwald) |
| Reaction Type | SNAr | SNAr | SNAr | Pd-Catalyzed Coupling |
| Typical Yield | 80 - 88% | 90 - 95% | 95 - 99% | 70 - 85% |
| Regioselectivity | High (C2 only) | Very High | Excellent | Ligand Dependent |
| Reaction Time | 12 - 24 h | 8 - 16 h | 2 - 6 h | 12 - 24 h |
| Temp (°C) | 110 - 130°C | 90 - 110°C | 60 - 80°C | 80 - 100°C |
| Cost Profile | $ (Low) | |||
| Green Score | Moderate (High temp) | Good | Excellent (Mild) | Poor (Heavy Metals) |
Decision Logic Visualization
Caption: Decision tree for selecting the optimal synthetic route based on scale and constraints.
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized SNAr Synthesis (Route B)
Recommended for general laboratory synthesis (10g - 100g scale).
Reagents:
-
2-Chloro-5-bromopyridine (1.0 eq)
-
Piperazine (3.0 - 5.0 eq) Note: Excess prevents bis-arylation.
-
Potassium Carbonate (K2CO3) (2.0 eq)[3]
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-bromopyridine (10.0 g, 52 mmol) and acetonitrile (100 mL).
-
Addition: Add piperazine (13.4 g, 156 mmol) and finely ground K2CO3 (14.4 g, 104 mmol).
-
Expert Tip: Using anhydrous piperazine is preferred. If using piperazine hexahydrate, ensure the solvent can tolerate water or use a phase transfer catalyst.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM) or HPLC.
-
Checkpoint: Reaction is typically complete within 12-16 hours. Look for the disappearance of the starting chloride.
-
-
Workup:
-
Cool to room temperature.[4]
-
Filter off the inorganic salts (K2CO3/KCl) and wash the cake with cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate (150 mL) and wash with water (3 x 50 mL) to remove excess piperazine.
-
Critical Step: The product is basic. Ensure the aqueous wash is slightly basic (pH ~9) to prevent product loss into the aqueous layer.
-
Dry the organic layer over Na2SO4, filter, and concentrate.[3]
-
Crystallization: Recrystallize from Hexane/EtOAc or Ethanol to yield off-white crystals.
-
Expected Yield: 11.3 - 11.9 g (90-95%). Characterization: 1H NMR (DMSO-d6) should show piperazine multiplet at δ 2.8-3.5 ppm and aromatic pyridine protons at δ 6.8 (d), 7.6 (dd), 8.1 (d).
Protocol 2: Buchwald-Hartwig Coupling (Route D)
Use only if SNAr fails or for the 3-pyridyl isomer.
Reagents:
-
Aryl Halide (1.0 eq)
-
Piperazine (1.2 eq)
-
Catalyst: Pd2(dba)3 (1-2 mol%)
-
Ligand: BINAP or Xantphos (2-4 mol%)
-
Base: NaOtBu (1.5 eq)
-
Solvent: Toluene or Dioxane (degassed).
Methodology:
-
Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon.
-
Loading: Add Pd source, Ligand, Base, and Aryl Halide.[5][6] Add Solvent and stir for 5 mins to pre-form the catalyst complex.
-
Amine Addition: Add Piperazine.
-
Heating: Heat to 100°C for 12-18 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.[5][7]
Part 4: Mechanistic Visualization
The regioselectivity of the SNAr reaction is governed by the stability of the Meisenheimer intermediate.
Caption: SNAr mechanism showing preferential attack at the activated C2 position.
References
-
ChemicalBook. Synthesis of 1-(5-Chloro-pyridin-2-yl)-piperazine. (Accessed 2024).[8] Link
-
Google Patents. CN108586452A - Synthetic method of Palbociclib intermediates. (2018). Link
-
National Institutes of Health (NIH). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives. (2024).[8] Link
-
GuideChem. 2-Bromo-5-fluoropyridine Synthesis and Applications. (Accessed 2024).[8] Link
-
BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes. (2025).[1][9] Link
Sources
- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 3. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patents.justia.com [patents.justia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
